(1-Isothiocyanatoethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
| Record name | (1-Isothiocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-alpha-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: SCNY1&R | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
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| Record name | (1-Isothiocyanatoethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-isothiocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Isothiocyanatoethyl)benzene (CAS Number 4478-92-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate, is an organic compound featuring a benzene ring and a reactive isothiocyanate functional group attached to an ethyl backbone. This compound is of interest to the scientific community for its potential biological activities, particularly as an antimicrobial agent.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic profile, and proposed mechanism of action.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor associated with isothiocyanates.[2] It is soluble in organic solvents but has limited solubility in water.[2] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 4478-92-6 | |
| Molecular Formula | C₉H₉NS | [2] |
| Molecular Weight | 163.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent | [2] |
| Density | 1.06 g/cm³ | |
| Boiling Point | 246.4 °C at 760 mmHg | |
| Flash Point | 102.3 °C | |
| Solubility | Soluble in organic solvents, limited in water | [2] |
Synthesis
General Experimental Protocol (Adapted for 1-Phenylethanamine)
This protocol is adapted from the general synthesis of phenethyl isothiocyanate.
Materials:
-
1-Phenylethanamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenylethanamine and triethylamine in anhydrous THF, cooled in an ice bath, slowly add carbon disulfide.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 15-30 minutes, monitoring the consumption of the starting amine by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 1: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the protons of the ethyl group.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Methine Proton (-CH): A quartet coupled to the methyl protons.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton.
For comparison, the ¹H NMR data for the similar compound, phenethyl isothiocyanate, in CDCl₃ is: δ 7.25–7.40 (m, 5H), 3.75 (t, 2H, J = 6.8 Hz), 3.02 (t, 2H, J = 6.8 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzene ring, the ethyl group, and the isothiocyanate group.
-
Isothiocyanate Carbon (-N=C=S): A signal in the downfield region, typically around δ 130-140 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm.
-
Methine Carbon (-CH): A signal for the carbon attached to the isothiocyanate group.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the isothiocyanate functional group.
-
-N=C=S Asymmetric Stretch: A strong, characteristic absorption band in the region of 2050-2150 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Peaks around 1600 and 1500 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (163.24). Common fragmentation patterns for similar structures include the loss of the isothiocyanate group or cleavage of the ethyl side chain. The mass spectrum for the isomeric phenethyl isothiocyanate shows a prominent molecular ion peak.[3]
Biological Activity and Mechanism of Action
This compound has been identified as an antimicrobial agent.[1] While the specific molecular targets for this compound have not been fully elucidated, the general mechanism of antimicrobial action for isothiocyanates is believed to involve the induction of the "stringent response" in bacteria.[2][3][4]
The stringent response is a stress response mechanism in bacteria that is triggered by nutrient starvation, particularly amino acid deprivation. Isothiocyanates are thought to cause this starvation, leading to the accumulation of the alarmones guanosine pentaphosphate (ppGpp) and guanosine tetraphosphate (p)ppGpp. This accumulation is mediated by the RelA protein and leads to a global downregulation of cellular processes, including DNA replication and ribosome synthesis, ultimately inhibiting bacterial growth.[2][3][4]
Figure 2: Proposed signaling pathway for the antimicrobial action of this compound.
Safety and Handling
Isothiocyanates as a class of compounds are known to be irritants and may pose health risks if inhaled or ingested.[2] Therefore, proper laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Toxicological Data:
-
LD50 (Intravenous, Mouse): 100 mg/kg[1]
Conclusion
This compound is a reactive organic compound with demonstrated antimicrobial properties. This guide provides a summary of its known characteristics and a framework for its synthesis and analysis. Further research is warranted to fully elucidate its specific molecular targets and to explore its potential applications in drug development. The proposed mechanism of inducing the stringent response in bacteria offers a promising avenue for the development of novel antimicrobial agents.
References
Synthesis and Characterization of (1-Isothiocyanatoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate. This compound is of interest to researchers in medicinal chemistry and drug development due to the biological activities associated with the isothiocyanate functional group. This document outlines a common synthetic route from readily available starting materials and details the analytical techniques used for its characterization, including spectroscopic methods. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
This compound is an organic compound featuring a reactive isothiocyanate (-N=C=S) group attached to a phenylethyl backbone.[1] Isothiocyanates are a class of compounds known for their presence in cruciferous vegetables and their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2] The synthesis and characterization of specific isothiocyanates like this compound are crucial for the systematic investigation of their structure-activity relationships and potential applications in drug discovery. This guide details a reliable method for its preparation and the expected analytical data for its unambiguous identification.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from acetophenone. The first step involves the reductive amination of acetophenone to form 1-phenylethylamine. The subsequent reaction of this amine with a thiocarbonylating agent yields the desired isothiocyanate.
Synthesis Workflow
Caption: Synthetic pathway from acetophenone to this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenylethylamine
A common method for the synthesis of 1-phenylethylamine is the reductive amination of acetophenone.
-
Reaction: Acetophenone is reacted with ammonia in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).
-
Procedure: In a suitable pressure reactor, acetophenone is dissolved in a solvent like ethanol saturated with ammonia. The catalyst is added, and the mixture is hydrogenated at elevated pressure and temperature until the reaction is complete.
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 1-phenylethylamine can be purified by distillation.
Step 2: Synthesis of this compound
The conversion of 1-phenylethylamine to the corresponding isothiocyanate can be achieved using carbon disulfide followed by a desulfurizing agent.
-
Reaction: 1-Phenylethylamine reacts with carbon disulfide in the presence of a base (e.g., potassium carbonate) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as cyanuric chloride, to yield the isothiocyanate.
-
Procedure: To a mixture of 1-phenylethylamine and potassium carbonate in an aqueous medium, carbon disulfide is added dropwise at room temperature. After the formation of the dithiocarbamate salt is complete (monitored by a suitable technique like TLC or HPLC), the reaction mixture is cooled, and a solution of the desulfurizing agent (e.g., cyanuric chloride in dichloromethane) is added.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography.
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 246.4 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N=C=S Asymmetric Stretch | ~2100 (strong, broad) |
| Aromatic C-H Stretch | ~3030-3080 |
| Aliphatic C-H Stretch | ~2850-2975 |
| Aromatic C=C Stretch | ~1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule. The expected chemical shifts are as follows:
¹H NMR Spectrum (typical solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.6 | Doublet | 3H |
| -CH- | ~4.9 | Quartet | 1H |
| Aromatic Protons | ~7.2-7.4 | Multiplet | 5H |
¹³C NMR Spectrum (typical solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| -CH- | ~58 |
| Aromatic Carbons | ~125-140 |
| -N=C=S | ~130-145 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also characteristic.
| m/z Value | Interpretation |
| 163 | Molecular ion [M]⁺ |
| 105 | Loss of isothiocyanate radical [M - NCS]⁺ |
| 104 | Loss of isothiocyanic acid [M - HNCS]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Logical Relationships in Characterization
The characterization of this compound involves a logical workflow to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a reliable synthetic route and the expected analytical characterization data for this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of novel isothiocyanates for applications in medicinal chemistry and drug development. The spectroscopic data provided herein should aid in the unambiguous identification and quality assessment of this compound.
References
An In-depth Technical Guide to alpha-Methylbenzyl Isothiocyanate: Chemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylbenzyl isothiocyanate, a member of the isothiocyanate (ITC) family, is a compound of growing interest in the scientific community. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their chemopreventive and therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties of alpha-methylbenzyl isothiocyanate, its known biological activities with a focus on its role as an inducer of phase II detoxification enzymes, and detailed experimental protocols for its study. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Chemical Properties
alpha-Methylbenzyl isothiocyanate, also known as 1-phenylethyl isothiocyanate, is an organic compound characterized by the presence of an isothiocyanate (-N=C=S) functional group attached to a methylbenzyl moiety.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉NS | [1][2][3][4][5] |
| Molecular Weight | 163.24 g/mol | [2][4][5][6] |
| Appearance | Slightly yellowish liquid | [6] |
| Solubility | Soluble in water, DMSO | [6] |
| CAS Number | 32393-32-1 (for DL-α-Methylbenzyl isothiocyanate) | [6] |
Biological Activity and Mechanism of Action
Isothiocyanates, as a class of compounds, are well-documented for their ability to exert chemopreventive effects by modulating various cellular processes. While specific data for alpha-methylbenzyl isothiocyanate is limited, its activity can be inferred from studies on structurally similar ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC).
Induction of Phase II Detoxification Enzymes
A primary mechanism of action for ITCs is the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. These enzymes, including Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyze the conjugation and excretion of harmful electrophiles and reactive oxygen species (ROS).
The induction of these protective enzymes is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). ITCs, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II enzymes, thereby upregulating their expression.
Caption: Nrf2 signaling pathway activation by alpha-Methylbenzyl Isothiocyanate.
Apoptosis Induction and Cell Cycle Arrest
In addition to enzyme induction, ITCs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are crucial for inhibiting tumor growth and progression. The mechanisms underlying these processes are complex and can involve:
-
Generation of Reactive Oxygen Species (ROS): ITCs can disrupt mitochondrial function, leading to an increase in ROS levels, which can trigger the intrinsic apoptotic pathway.
-
Modulation of Apoptotic Proteins: ITCs can alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the balance towards cell death.
-
Activation of Caspases: The apoptotic signaling cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.
-
Cell Cycle Checkpoint Activation: ITCs can cause arrest at various phases of the cell cycle, often at the G2/M transition, preventing cancer cells from proliferating.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of alpha-methylbenzyl isothiocyanate. These protocols are based on established methods for studying other isothiocyanates and can be adapted for this specific compound.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of the Nrf2 signaling pathway in response to treatment with alpha-methylbenzyl isothiocyanate.
Materials:
-
Hepa1c1c7 cells stably transfected with an ARE-luciferase reporter construct
-
alpha-Methylbenzyl isothiocyanate
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of alpha-methylbenzyl isothiocyanate in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Shake the plate for 2 minutes on an orbital shaker to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
The fold induction of Nrf2 activity is calculated by normalizing the luminescence values of the treated cells to that of the vehicle control.
Caption: Workflow for the Nrf2 Luciferase Reporter Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
alpha-Methylbenzyl isothiocyanate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of alpha-methylbenzyl isothiocyanate for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.
Materials:
-
Cancer cell line of interest
-
alpha-Methylbenzyl isothiocyanate
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with alpha-methylbenzyl isothiocyanate as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Conclusion
alpha-Methylbenzyl isothiocyanate is a promising compound within the isothiocyanate family that warrants further investigation for its potential health benefits. Its presumed ability to induce phase II detoxification enzymes and promote apoptosis and cell cycle arrest in cancer cells makes it a compelling candidate for further research in cancer chemoprevention and therapy. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the molecular mechanisms and therapeutic potential of this compound. Further studies are needed to elucidate the specific quantitative effects and in vivo efficacy of alpha-methylbenzyl isothiocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (1-Isothiocyanatoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1-isothiocyanatoethyl)benzene (also known as α-methylbenzyl isothiocyanate). Due to the limited availability of public experimental NMR data for this specific compound, this guide presents the available infrared (IR) and mass spectrometry (MS) data, alongside a detailed analysis of the expected nuclear magnetic resonance (NMR) spectra based on its isomeric counterpart and general principles. This document also outlines detailed experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of synthesized organic compounds.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The data is presented in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum for this compound:
The ¹H NMR spectrum is expected to show four distinct signals: a quintet for the methine proton, a doublet for the methyl protons, and multiplets for the aromatic protons. The integration of these signals would correspond to a 1:3:5 proton ratio.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~7.3-7.5 | Multiplet | 5H, Aromatic (C₆H₅) |
| ~4.9-5.1 | Quartet | 1H, Methine (CH) |
| ~1.7-1.9 | Doublet | 3H, Methyl (CH₃) |
Predicted ¹³C NMR Spectrum for this compound:
The ¹³C NMR spectrum is expected to show six signals: four for the aromatic carbons, one for the methine carbon, one for the methyl carbon, and one for the isothiocyanate carbon. It is important to note that the isothiocyanate carbon signal is often very broad or "silent" due to quadrupolar relaxation effects of the adjacent nitrogen atom, which can make it difficult to observe.[1][2]
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~140-142 | Aromatic (quaternary C) |
| ~128-130 | Aromatic (CH) |
| ~127-129 | Aromatic (CH) |
| ~125-127 | Aromatic (CH) |
| ~130-135 (likely broad) | Isothiocyanate (N=C=S) |
| ~55-60 | Methine (CH) |
| ~22-25 | Methyl (CH₃) |
Experimental NMR Data for Phenethyl Isothiocyanate (Isomer):
For comparison, the following tables show the experimental NMR data for the isomer, phenethyl isothiocyanate.
¹H NMR Spectrum of Phenethyl Isothiocyanate
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.17-7.34 | Multiplet | 5H, Aromatic (C₆H₅) |
| 3.64-3.67 | Triplet | 2H, Methylene (CH₂) |
| 2.91-2.95 | Triplet | 2H, Methylene (CH₂) |
¹³C NMR Spectrum of Phenethyl Isothiocyanate
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | Aromatic (quaternary C) |
| 130.4 (broad) | Isothiocyanate (N=C=S) |
| 128.8 | Aromatic (CH) |
| 128.6 | Aromatic (CH) |
| 126.8 | Aromatic (CH) |
| 45.4 | Methylene (CH₂) |
| 35.5 | Methylene (CH₂) |
Infrared (IR) Spectroscopy
The following table summarizes the main absorption bands from the gas-phase IR spectrum of DL-α-Methylbenzyl isothiocyanate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030-3090 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2050-2150 | Strong, Broad | Asymmetric N=C=S Stretch |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~700, 760 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 163 and several key fragment ions. The data presented is for the D-enantiomer, but is identical for the racemic mixture.[3]
| m/z | Relative Intensity (%) | Assignment |
| 163 | 30 | [M]⁺ (Molecular Ion) |
| 148 | 100 | [M - CH₃]⁺ |
| 104 | 95 | [C₈H₈]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the molecular structure.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Spectrometer Tuning: Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
Procedure (Thin Film Method):
-
Sample Preparation: Place one or two drops of the liquid this compound onto the surface of a clean, dry salt plate.[4]
-
Assemble the Cell: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]
-
Acquire Background Spectrum: Place the empty, clean salt plates (or nothing, for ATR) in the spectrometer and run a background scan to record the spectrum of the atmosphere (CO₂ and H₂O) and the plates themselves.
-
Acquire Sample Spectrum: Place the sample-containing plates in the spectrometer's sample holder and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a volatile solvent, and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Sample introduction system (e.g., direct injection or via Gas Chromatography - GC)
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
Procedure (Direct Infusion with EI Source):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.[5]
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a GC inlet.[6]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.[6]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Multifaceted Biological Activities of Phenylethyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the current understanding of PEITC's mechanisms of action, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies and quantitative data to facilitate further research and drug development efforts.
Anticancer Activity of PEITC
PEITC has demonstrated significant anticancer effects across a wide range of malignancies by modulating multiple signaling pathways, inducing cell cycle arrest, and promoting apoptosis.[1]
Molecular Mechanisms and Signaling Pathways
PEITC exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
1.1.1. Induction of Apoptosis:
PEITC is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways. PEITC has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2] This is characterized by a diminished mitochondrial transmembrane potential and the release of cytochrome c into the cytosol.[2] The cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptotic cell death.[2][3] Furthermore, PEITC can upregulate the expression of pro-apoptotic proteins like Bak and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4]
1.1.2. Cell Cycle Arrest:
PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[2][4] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, PEITC can increase the expression of p53 and its downstream target p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs).[2] It has also been shown to inhibit Cdc25C, Cdc2, and cyclin B1, further contributing to G2/M arrest.[2] In some cancer cell lines, PEITC has been observed to induce G1 arrest through the activation of the p38 MAPK pathway.[5]
1.1.3. Modulation of Key Signaling Pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. PEITC has been shown to activate pro-apoptotic JNK and p38 MAPK signaling while inhibiting the pro-survival ERK1/2 pathway in some cancer models.[6]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical survival pathway that is often dysregulated in cancer. PEITC can inhibit the PI3K/Akt signaling cascade, leading to decreased cell survival and proliferation.[7] This inhibition can also sensitize cancer cells to other therapeutic agents.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. PEITC has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory and pro-survival genes.[7]
Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of PEITC have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of PEITC required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | Cell Proliferation Assay |
| PA-1 | Ovarian Cancer | 5.09 | 48 | Not Specified |
| SKOV-3 | Ovarian Cancer | 4.67 | 48 | Not Specified |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | ~7 | 24 | Trypan Blue Exclusion |
| Huh7.5.1 | Hepatocellular Carcinoma | 21.28 | 48 | MTT Assay |
| CaSki | Cervical Cancer | ~20-25 | 24 | MTT Assay |
| A375.S2 | Melanoma | ~1-5 (cytotoxic) | 48 | Not Specified |
| GBM 8401 | Glioblastoma | >4 (significant reduction) | 48 | Flow Cytometry (PI exclusion) |
| HSC-3 | Oral Squamous Carcinoma | ~2.5-5 (cell number reduction) | 24-48 | Not Specified |
In Vivo Efficacy
Preclinical studies using animal models have confirmed the anticancer potential of PEITC in vivo. Oral or intraperitoneal administration of PEITC has been shown to significantly suppress tumor growth in xenograft models of various cancers, including pancreatic, melanoma, and glioblastoma, without causing significant toxicity to the host.[4] For instance, in a MIAPaca2 pancreatic cancer xenograft model, oral administration of PEITC resulted in a significant reduction in tumor volume.[4] Similarly, intraperitoneal injections of PEITC reduced tumor weight in a human malignant melanoma A375.S2 xenograft model.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many chronic diseases, including cancer. PEITC has demonstrated potent anti-inflammatory properties by targeting key inflammatory pathways.
Mechanism of Action
PEITC's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway.[7] By preventing the activation and nuclear translocation of NF-κB, PEITC suppresses the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7]
Signaling Pathway
The anti-inflammatory action of PEITC is intricately linked to its ability to modulate the PI3K/Akt pathway, which can, in turn, regulate NF-κB activity.[7]
Antimicrobial Activity
PEITC has also been shown to possess antimicrobial activity against a range of foodborne pathogens and other microorganisms.
Spectrum of Activity
Studies have demonstrated the efficacy of PEITC against bacteria such as Vibrio parahaemolyticus, Staphylococcus aureus, and Bacillus cereus.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of PEITC is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Microorganism | MIC |
| Vibrio parahaemolyticus | 100 µg/mL |
| Staphylococcus aureus | >100 µg/mL |
| Bacillus cereus | >100 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetic profile of PEITC is crucial for its development as a therapeutic agent. Studies in rats have shown that PEITC has high oral bioavailability and is rapidly absorbed.
| Parameter | Value (in rats) |
| Oral Bioavailability | 93% - 115% |
| Time to Peak Plasma Concentration (Tmax) | Not specified in provided context |
| Elimination Half-life (t1/2) | Varies with dose (e.g., 21.7 h for whole blood 14C after [14C]PEITC dosing) |
| Clearance (Cl) | 0.70 ± 0.17 L/h/kg (at 2 µmol/kg) |
| Volume of Distribution (Vss) | 1.94 ± 0.42 L/kg (at 2 µmol/kg) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assays
5.1.1. MTT Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat cells with various concentrations of PEITC (or vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
5.1.2. Trypan Blue Dye Exclusion Assay:
-
Plate cells in 12-well plates and allow them to attach overnight.
-
Treat cells with PEITC or vehicle control for the specified duration.
-
Harvest the cells by trypsinization.
-
Incubate the cell suspension with trypan blue solution for 5 minutes.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.
-
Express cell viability as a percentage of the total cell count.
Apoptosis Assays
5.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Treat cells with PEITC or vehicle control for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer provided in the Annexin V-FITC apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
5.2.2. Caspase Activity Assay:
-
Treat cells with PEITC or vehicle control.
-
Lyse the cells in an ice-cold lysis buffer.
-
Centrifuge the lysate to collect the supernatant containing the cellular proteins.
-
In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.
Western Blotting for Signaling Pathway Analysis
-
Treat cells with PEITC or vehicle control for the specified time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
In Vivo Xenograft Tumor Model
-
Culture the desired cancer cells (e.g., MIAPaca2, A375.S2) in appropriate media.
-
Harvest exponentially growing cells and resuspend them in a suitable vehicle (e.g., PBS or a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PEITC (dissolved in a suitable vehicle like corn oil or DMSO/PBS) or the vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers and calculating the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of PEITC in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control well (broth with inoculum, no PEITC) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of PEITC that completely inhibits visible growth of the microorganism.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: PEITC-mediated anticancer signaling pathways.
Caption: PEITC's anti-inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating PEITC's anticancer activity.
References
- 1. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of Substituted Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted benzene derivatives, crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. The information presented herein is essential for applications ranging from fundamental chemical research to drug design and development, where the energetic characteristics of molecules play a pivotal role.
Core Thermochemical Properties
The thermochemical behavior of substituted benzenes is primarily characterized by three key thermodynamic quantities: enthalpy of formation, entropy, and heat capacity. These properties are significantly influenced by the nature and position of substituents on the benzene ring.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°gas) for Selected Monosubstituted Benzene Derivatives at 298.15 K [1][2][3][4]
| Substituent | Chemical Formula | ΔfH°gas (kJ/mol) |
| -H (Benzene) | C₆H₆ | 82.9 ± 0.4 |
| -CH₃ (Toluene) | C₇H₈ | 50.0 ± 0.6 |
| -OH (Phenol) | C₆H₅OH | -96.4 ± 0.7 |
| -NH₂ (Aniline) | C₆H₅NH₂ | 87.1 ± 1.0 |
| -F (Fluorobenzene) | C₆H₅F | -110.3 ± 0.8 |
| -Cl (Chlorobenzene) | C₆H₅Cl | 51.1 ± 1.1 |
| -Br (Bromobenzene) | C₆H₅Br | 104.5 ± 1.2 |
| -I (Iodobenzene) | C₆H₅I | 163.7 ± 1.3 |
Table 2: Standard Molar Entropy (S°) and Heat Capacity at Constant Pressure (Cp) for Selected Benzene Derivatives at 298.15 K [5][4]
| Compound | S°gas (J/mol·K) | Cp,gas (J/mol·K) |
| Benzene | 269.2 | 81.67 |
| Toluene | 320.7 | 103.6 |
| Phenol | 315.6 | 104.9 |
| Aniline | 319.4 | 109.1 |
| Chlorobenzene | 313.1 | 101.3 |
Experimental Determination of Thermochemical Properties
The accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for three key experimental protocols.
Static Bomb Calorimetry for Enthalpy of Combustion
Static bomb calorimetry is a primary method for determining the enthalpy of combustion of solid and liquid organic compounds, from which the enthalpy of formation can be derived.
Experimental Protocol:
-
Sample Preparation: A known mass (typically 0.8-1.2 g) of the purified substituted benzene derivative is pressed into a pellet. For liquid samples, a gelatin capsule is used.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration: The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish the post-combustion temperature drift.
-
Corrections and Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. The corrected temperature rise is used to calculate the enthalpy of combustion of the sample.
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of solids and liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.
Experimental Protocol:
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice (typically 0.1-1.0 mm in diameter). The dimensions of the orifice must be accurately known.
-
Apparatus Setup: The Knudsen cell is placed in a temperature-controlled housing within a high-vacuum chamber. The mass of the cell is continuously monitored by a high-precision microbalance.
-
Evacuation: The chamber is evacuated to a high vacuum (typically < 10⁻⁵ mbar) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.
-
Isothermal Measurement: The cell is heated to a desired constant temperature. The rate of mass loss due to effusion of the substance through the orifice is measured by the microbalance over a period of time.
-
Temperature Variation: The process is repeated at several different temperatures to obtain vapor pressure data as a function of temperature.
-
Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)¹ᐟ² / A where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.
-
Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine heat capacities, melting points, and enthalpies of fusion.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including heating and cooling rates and temperature ranges. A constant flow of an inert purge gas (e.g., nitrogen) is maintained.
-
Temperature Program: A common procedure involves an initial heating ramp to melt the sample, followed by a controlled cooling step, and a final heating ramp at a controlled rate (e.g., 10 K/min). The initial cycle helps to ensure a uniform thermal history of the sample.
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Melting Point and Enthalpy of Fusion: The melting point is identified as the onset or peak temperature of the endothermic melting peak. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
-
Visualization of Substituent Effects
The thermochemical properties of benzene derivatives are profoundly influenced by the electronic and steric nature of the substituents. A logical diagram illustrating these relationships is presented below.
This diagram illustrates how electronic effects (electron-donating or withdrawing) and steric effects (substituent size) of a substituent attached to a benzene ring influence its overall thermodynamic stability, as reflected in its enthalpy of formation. Electron-donating groups generally increase stability, while electron-withdrawing groups and bulky substituents can decrease stability.
Theoretical Estimation of Thermochemical Properties
In addition to experimental methods, computational approaches are valuable for estimating thermochemical properties, especially for compounds that are difficult to synthesize or handle.
Benson Group Additivity Method
The Benson group additivity method is an empirical approach that estimates the thermochemical properties of a molecule by summing the contributions of its constituent functional groups.[6][7][8] Each group's contribution is a value derived from experimental data of a large set of molecules. For substituted benzenes, specific group values for the aromatic ring and its substituents are used.[6]
Example Calculation for Toluene:
The enthalpy of formation of toluene (C₆H₅-CH₃) can be estimated by summing the group increments for the phenyl group (C₆H₅-) and the methyl group (-CH₃). Corrections for symmetry and any non-bonded interactions may also be applied.
Conclusion
This guide has provided a detailed overview of the thermochemical properties of substituted benzene derivatives, covering their experimental determination and theoretical estimation. The provided data tables, experimental protocols, and the logical diagram of substituent effects offer a valuable resource for researchers and professionals in chemistry and drug development. A thorough understanding of these thermochemical principles is indispensable for predicting molecular behavior and designing novel molecules with desired properties.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. Aniline [webbook.nist.gov]
- 4. Benzene - Wikipedia [en.wikipedia.org]
- 5. Toluene - Wikipedia [en.wikipedia.org]
- 6. nist.gov [nist.gov]
- 7. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: (1-Isothiocyanatoethyl)benzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isothiocyanatoethyl)benzene, also known as 1-phenylethyl isothiocyanate, is an aromatic isothiocyanate featuring a reactive isothiocyanate (-N=C=S) functional group attached to a chiral benzylic carbon. This electrophilic moiety readily undergoes nucleophilic attack by a variety of nucleophiles, making it a valuable building block in organic synthesis. The resulting thiourea, thiocarbamate, and dithiocarbamate derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1]
These application notes provide an overview of the use of this compound in nucleophilic substitution reactions, including detailed experimental protocols and quantitative data for the synthesis of representative derivatives.
Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 4478-92-6 |
Mechanism of Nucleophilic Substitution
The carbon atom of the isothiocyanate group in this compound is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Nucleophiles, such as amines, alcohols, and thiols, readily attack this carbon atom. This initiates a nucleophilic addition reaction, leading to the formation of a tetrahedral intermediate, which then rearranges to the stable thiourea, thiocarbamate, or dithiocarbamate product.
Caption: General mechanism of nucleophilic substitution on this compound.
Applications in Synthesis
The reactivity of this compound makes it a versatile reagent for the synthesis of a variety of heterocyclic and acyclic compounds. The primary applications involve its reaction with nucleophiles to form stable adducts.
Synthesis of Thiourea Derivatives
The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively. These compounds are of significant interest due to their wide range of biological activities.
Synthesis of Thiocarbamate Derivatives
Alcohols react with this compound, typically in the presence of a base catalyst, to form N-substituted thiocarbamates. These compounds have applications in agrochemicals and pharmaceuticals.
Synthesis of Dithiocarbamate Derivatives
Thiols readily react with this compound to produce N-substituted dithiocarbamates. These derivatives are known for their metal-chelating properties and are explored for various biological and material science applications.
Quantitative Data Summary
The following table summarizes the yields of representative nucleophilic substitution reactions with this compound analogs, demonstrating the general efficiency of these transformations.
| Nucleophile | Product Type | Solvent | Catalyst | Yield (%) |
| Aniline | Thiourea | Dichloromethane | - | 98 |
| Benzylamine | Thiourea | Ethanol | - | 91 |
| Morpholine | Thiourea | Dichloromethane | - | High |
| Ethanol | Thiocarbamate | Toluene | Base | Moderate |
| Ethanethiol | Dithiocarbamate | THF | - | Good |
Note: Yields are based on reactions with analogous isothiocyanates and may vary for this compound. Specific experimental conditions will influence the outcome.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of N-Benzyl-N'-(1-phenylethyl)thiourea (Thiourea Derivative)
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add benzylamine (1.0 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-benzyl-N'-(1-phenylethyl)thiourea.
Caption: Workflow for the synthesis of a thiourea derivative.
Protocol 2: Synthesis of O-Ethyl N-(1-phenylethyl)thiocarbamate (Thiocarbamate Derivative)
Materials:
-
This compound
-
Anhydrous ethanol
-
Triethylamine (or other suitable base)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add anhydrous ethanol (1.2 eq).
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired O-ethyl N-(1-phenylethyl)thiocarbamate.
Caption: Workflow for the synthesis of a thiocarbamate derivative.
Protocol 3: Synthesis of S-Ethyl N-(1-phenylethyl)dithiocarbamate (Dithiocarbamate Derivative)
Materials:
-
This compound
-
Ethanethiol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add ethanethiol (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds rapidly. Monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude S-ethyl N-(1-phenylethyl)dithiocarbamate, which can be further purified by chromatography if necessary.
Caption: Workflow for the synthesis of a dithiocarbamate derivative.
Safety Precautions
This compound is an irritant and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of sulfur and nitrogen-containing compounds through nucleophilic substitution reactions. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, makes this compound an important tool for researchers in organic synthesis and drug discovery. The provided protocols offer a starting point for the exploration of its synthetic utility.
References
Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene as an Antimicrobial Agent
Disclaimer: Direct quantitative antimicrobial data for (1-Isothiocyanatoethyl)benzene is limited in publicly available scientific literature. The following application notes and protocols are primarily based on data from its close structural analog, phenethyl isothiocyanate (PEITC), and general knowledge of isothiocyanates. This compound is also known as α-methylbenzyl isothiocyanate, and it differs from PEITC by the presence of a methyl group on the ethyl chain. This structural difference may influence its biological activity. Researchers should consider this when applying the provided information.
Introduction
This compound is an organic compound belonging to the isothiocyanate family, which are known for their broad-spectrum antimicrobial properties.[1][2] Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are produced upon enzymatic hydrolysis of glucosinolates.[1][2] These compounds have shown efficacy against a variety of pathogenic microorganisms, including bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][2]
Antimicrobial Spectrum and Efficacy
Based on studies of the closely related phenethyl isothiocyanate (PEITC), this compound is expected to exhibit activity against a range of microorganisms. The antimicrobial efficacy of isothiocyanates is influenced by their chemical structure.[3]
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Phenethyl Isothiocyanate (PEITC)
| Microorganism | Strain | MIC Value | Reference |
| Staphylococcus aureus | ATCC 29213 | 1 mmol/L | [4] |
| Gibberella zeae | - | 13.92 µg/mL | [5] |
| Xanthomonas axonopodis pv. citri | - | 1.20 µg/mL | [5] |
| Cytospora sp. | - | 0.73 µg/mL | [5] |
| Phytophthora capsisi | - | 3.69 µg/mL | [5] |
Mechanism of Action
The antimicrobial mechanism of isothiocyanates is multifaceted and not fully elucidated but is believed to involve several targets within the microbial cell. The primary proposed mechanisms include:
-
Cell Membrane Disruption: Isothiocyanates can compromise the integrity of the cell membrane, leading to leakage of intracellular components and ultimately cell death.[4]
-
Enzyme Inhibition: The electrophilic isothiocyanate group can react with sulfhydryl groups of proteins, inactivating essential enzymes involved in cellular metabolism.[6]
-
Induction of Oxidative Stress: PEITC has been shown to increase the levels of intracellular reactive oxygen species (ROS), leading to cellular damage.[4]
-
Inhibition of Biofilm Formation: PEITC can disrupt mature biofilms and down-regulate genes associated with biofilm formation and adhesion in S. aureus.[4]
-
Induction of the Stringent Response: In some bacteria, isothiocyanates can induce the stringent response, a stress response that inhibits growth and virulence.[7]
Diagram 1: Proposed Antimicrobial Mechanism of Action of Phenylethyl Isothiocyanate (PEITC)
Caption: Proposed multi-target antimicrobial action of PEITC.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial activity of this compound. Due to its potential volatility and hydrophobicity, modifications to standard protocols are recommended.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette tips
-
Plate sealer or adhesive film
-
Incubator
-
Spectrophotometer (optional, for quantitative reading)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO), sterile
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Seal the plate with a sterile adhesive film to prevent evaporation and potential cross-contamination of the volatile compound. Incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Diagram 2: Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound from a disk into an agar medium.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Solvent for the test compound (e.g., DMSO)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation and Plating: a. Prepare a standardized microbial suspension (0.5 McFarland standard). b. Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.
-
Disk Preparation and Application: a. Dissolve this compound in a suitable solvent to desired concentrations. b. Aseptically apply a known volume (e.g., 10 µL) of each concentration onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment. c. Place the impregnated disks onto the surface of the inoculated agar plates. Gently press to ensure contact. d. Include a solvent-only disk as a negative control and a disk with a known antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at the optimal temperature and duration for the microorganism.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram 3: Workflow for Agar Disk Diffusion Assay
Caption: Workflow of the agar disk diffusion assay.
References
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]
Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N'-disubstituted thioureas through the reaction of (1-isothiocyanatoethyl)benzene with primary or secondary amines. Thioureas are a critical class of organic compounds with extensive applications in medicinal chemistry, organocatalysis, and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] The primary synthetic route involves the straightforward and high-yielding addition of an amine to an isothiocyanate.[4] This protocol outlines a general, efficient, and operationally simple procedure suitable for laboratory-scale synthesis, including reaction setup, monitoring, product isolation, and characterization.
Introduction
Thiourea derivatives are of significant interest in drug discovery and development, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][5] Their function is often attributed to the ability of the thiourea moiety to form strong hydrogen bonds, enabling them to act as enzyme inhibitors or anion sensors.[2] The synthesis of thioureas is most commonly achieved by the coupling reaction between an isothiocyanate and a primary or secondary amine.[4][6] This method is highly efficient, versatile, and typically proceeds under mild conditions with high atom economy, often yielding products in quantitative amounts.[7]
This compound, also known as α-phenylethyl isothiocyanate, is a valuable chiral building block for introducing a stereocenter adjacent to the thiourea core, which can be crucial for developing selective organocatalysts or biologically active molecules. This protocol provides a generalized yet detailed procedure for reacting this isothiocyanate with various amines to produce a library of chiral thiourea derivatives.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This forms a stable N,N'-disubstituted thiourea product. The reaction is typically fast and clean.
-
Reactants: this compound and a primary or secondary amine (R¹R²NH).
-
Product: N-(1-phenylethyl)-N'-(substituted)thiourea.
-
Mechanism: Nucleophilic addition.
Experimental Protocol: General Procedure
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas. The reaction can be performed under ambient conditions without the need for a catalyst.
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or tert-Butanol)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reagents for chromatography (e.g., Silica gel, Hexane, Ethyl Acetate)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for filtration and recrystallization
-
NMR tubes and spectrometer for characterization
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane) under ambient atmosphere.
-
Reagent Addition: To the stirring solution, add this compound (1.0 eq) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few minutes to a few hours.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (isothiocyanate or amine) is fully consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
If the product precipitates directly from the reaction mixture, it can be isolated by simple filtration.
-
If an extractive work-up is needed, dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate), wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
-
-
Characterization: Confirm the structure and purity of the final thiourea product using spectroscopic methods (¹H NMR, ¹³C NMR), mass spectrometry (HRMS), and melting point analysis.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of N,N'-disubstituted thioureas from various isothiocyanates and amines, which are analogous to the protocol described.
| Entry | Isothiocyanate | Amine | Solvent | Time | Temp (°C) | Yield (%) |
| 1 | Phenyl isothiocyanate | Benzylamine | Dichloromethane | 2h | RT | >95 |
| 2 | Benzyl isothiocyanate | Aniline | tert-Butanol | 3h | RT | >95 |
| 3 | Phenyl isothiocyanate | Propylamine | Dichloromethane | 1h | RT | 90 |
| 4 | p-Tolyl isothiocyanate | 4-Nitroaniline | Grinding | 45 min | RT | >99 |
| 5 | (1-phenylethyl) isothiocyanate | 2-Pyridylamine | Dichloromethane | 12h | RT | ~80 |
| 6 | Phenyl isothiocyanate | 4-Chloroaniline | Grinding | 15 min | RT | >99 |
Data compiled from analogous reactions reported in the literature.[4][6][7] Room Temperature (RT) is typically 20-25 °C. "Grinding" refers to mechanochemical synthesis, which is a solvent-free alternative.[7]
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the synthesis of thioureas.
5.2. Representative Biological Signaling Pathway Inhibition
Thiourea derivatives are known to inhibit various biological pathways, including those involved in cancer cell proliferation. The diagram below illustrates a conceptual model of a thiourea compound inhibiting a generic kinase signaling cascade.
Caption: Inhibition of a kinase cascade by a thiourea derivative.
Safety Precautions
-
Isothiocyanates: These compounds are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood.
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources. Dichloromethane is a suspected carcinogen.
-
Amines: Many amines are corrosive and toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The reaction between this compound and various amines provides a reliable and efficient route to chiral N,N'-disubstituted thioureas. The protocol is characterized by its operational simplicity, mild reaction conditions, and generally high yields.[4][7] The resulting products are valuable scaffolds for applications in drug discovery, asymmetric catalysis, and beyond.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1-Isothiocyanatoethyl)benzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate, is a valuable and reactive building block in organic synthesis. Its isothiocyanate functional group serves as a highly reactive electrophile, readily undergoing nucleophilic addition reactions with a variety of nucleophiles, most notably primary and secondary amines, to form substituted thiourea derivatives. This reactivity profile, coupled with the potential for diverse biological activities of the resulting products, makes this compound a significant tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of thiourea derivatives using this versatile reagent and discusses the potential biological implications of the synthesized compounds.
Introduction
This compound is an organic compound featuring a reactive isothiocyanate (-N=C=S) group attached to a 1-phenylethyl moiety.[1] The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, making it a key synthon for the construction of a wide range of sulfur and nitrogen-containing heterocyclic and acyclic compounds. The most prominent application of isothiocyanates in organic synthesis is their reaction with amines to form N,N'-disubstituted thioureas.[2]
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The structural diversity that can be achieved by varying the amine component in the reaction with this compound allows for the generation of large libraries of compounds for biological screening.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4478-92-6 | [1] |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthetic Applications: Synthesis of N-Aryl-N'-(1-phenylethyl)thioureas
The reaction between this compound and primary aromatic amines (anilines) provides a straightforward and efficient route to a variety of N-aryl-N'-(1-phenylethyl)thioureas. These compounds are of significant interest due to their potential as therapeutic agents.
General Reaction Scheme
Caption: General synthesis of N-Aryl-N'-(1-phenylethyl)thioureas.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(1-phenylethyl)thiourea
This protocol describes a representative synthesis of a thiourea derivative from this compound and 4-bromoaniline.
Materials:
-
This compound
-
4-Bromoaniline
-
Dry Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 4-bromoaniline (1.0 mmol) in dry acetone (20 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 7:3).
-
Upon completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 1-(4-bromophenyl)-3-(1-phenylethyl)thiourea.
Expected Outcome:
The product is typically a white to off-white solid. The yield and melting point should be determined and recorded. Characterization is performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
| Parameter | Expected Data |
| Yield | >80% |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the phenylethyl group, the methyl protons, and the N-H protons. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected in the range of δ 180-183 ppm.[1] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H stretching. |
Biological Activities of this compound Derivatives
Thiourea derivatives synthesized from this compound are potential candidates for drug development due to their reported cytotoxic activities against various cancer cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxic activities of some N,N'-disubstituted thiourea derivatives, highlighting their potential as anticancer agents. While not directly derived from this compound, this data for structurally related compounds illustrates the therapeutic potential of this class of molecules.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [6] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | [7] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | 1.74 | [7] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF7 (Breast Cancer) | 7.0 | [7] |
Potential Mechanism of Action: Apoptosis Induction
Isothiocyanates and their derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, phenethyl isothiocyanate (PEITC), an isomer of this compound, enhances TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis in oral cancer cells.[8] This provides a plausible model for the mechanism of action of thioureas derived from this compound.
The proposed signaling pathway involves the upregulation of death receptors (DR4 and DR5) and the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which ultimately culminates in apoptosis.[8]
Caption: Proposed pathway for apoptosis induction by isothiocyanate derivatives.
Safety Precautions
This compound is a reactive and pungent compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly useful building block for the synthesis of diverse thiourea derivatives. The straightforward reaction with amines allows for the creation of compound libraries with potential therapeutic applications, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility and biological significance of this versatile reagent. Further investigation into the specific mechanisms of action of its derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 4478-92-6 [smolecule.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate enhances TRAIL-induced apoptosis in oral cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (1-Isothiocyanatoethyl)benzene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (1-Isothiocyanatoethyl)benzene, a reactive isothiocyanate of interest in various fields, including drug development and natural product chemistry. The protocols are designed for the analysis of this compound in complex matrices such as biological fluids, plant extracts, and reaction mixtures.
Introduction
This compound is an organic compound featuring a reactive isothiocyanate group attached to an ethylbenzene backbone.[1] Isothiocyanates are a class of compounds known for their biological activity, including antimicrobial and potential anticancer properties.[2][3][4] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and monitoring chemical reactions.
This document outlines two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) with UV or MS detection, which may require derivatization for enhanced sensitivity and specificity.
Analytical Methods
The choice of analytical method depends on the sample matrix, the concentration of the analyte, and the required sensitivity. Due to the thermal lability of some isothiocyanates, method optimization is critical to prevent degradation during analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, particularly after extraction from a complex matrix.
Principle: The sample is injected into a heated inlet, where the analyte is vaporized and transferred onto a chromatographic column by a carrier gas. The column separates the analyte from other components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For isothiocyanates lacking a strong chromophore, pre-column derivatization can significantly enhance UV detection.[5]
Principle: A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. The separated components are then detected by a UV detector or a mass spectrometer. A common derivatization technique for isothiocyanates is the cyclocondensation reaction with 1,2-benzenedithiol.[5]
Experimental Protocols
Sample Preparation: Extraction from Complex Matrices
Effective extraction is crucial for isolating this compound from complex mixtures and minimizing matrix effects. The choice of solvent and technique will depend on the sample type.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)
-
To 1 mL of the biological fluid, add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the analyte.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile or the mobile phase for HPLC, or a volatile solvent for GC) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analyte with 2 mL of a non-polar solvent like hexane or ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: Solvent Extraction for Plant Material
-
Homogenize 1 g of the plant material with 10 mL of dichloromethane.
-
Sonicate the mixture for 15 minutes.
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate under reduced pressure.
-
The resulting extract can be further purified by SPE if necessary before analysis.
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for the preparation and analysis of this compound.
GC-MS Analysis Protocol
This protocol provides a general starting point for the analysis of this compound. Optimization of parameters may be necessary for specific instruments and matrices.
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
HPLC-UV/MS Analysis Protocol
This protocol is suitable for the analysis of this compound, potentially after derivatization for enhanced UV detection.
-
Chromatographic System: An HPLC system with a UV or MS detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 50% B
-
21-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 245 nm.
-
MS (ESI+): Scan range m/z 100-500.
-
Data Presentation
Quantitative data for analytical methods should be presented in a clear and structured format. The following tables provide representative validation parameters for the analysis of isothiocyanates, which can serve as a benchmark for method development for this compound.
Table 1: Representative GC-MS Method Performance for Isothiocyanate Analysis
| Parameter | Allyl ITC | Benzyl ITC | Phenethyl ITC |
|---|---|---|---|
| Linear Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LOD (µg/mL) | 0.03 | 0.04 | 0.05 |
| LOQ (µg/mL) | 0.1 | 0.12 | 0.15 |
| Recovery (%) | 85 - 105 | 88 - 102 | 90 - 108 |
| Precision (RSD %) | < 10 | < 10 | < 10 |
Data are representative and may vary based on the specific analytical conditions and matrix.
Table 2: Representative HPLC-UV Method Performance for Isothiocyanate Analysis
| Parameter | Allyl ITC | Benzyl ITC | Phenethyl ITC |
|---|---|---|---|
| Linear Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 |
| LOD (µg/mL) | 0.15 | 0.18 | 0.20 |
| LOQ (µg/mL) | 0.5 | 0.6 | 0.7 |
| Recovery (%) | 92 - 103 | 95 - 105 | 93 - 106 |
| Precision (RSD %) | < 5 | < 5 | < 5 |
Data are representative and may vary based on the specific analytical conditions and matrix.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally similar isothiocyanates, such as benzyl isothiocyanate (BITC), have been studied. These compounds are known to modulate various cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.[6][7][8] The diagram below illustrates some of the key pathways potentially affected by isothiocyanates.
Signaling Pathways Modulated by Benzyl Isothiocyanate
Caption: Potential signaling pathways modulated by isothiocyanates like BITC.
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the detection and quantification of this compound in complex mixtures. The choice between GC-MS and HPLC will be dictated by the specific requirements of the analysis. Proper sample preparation is paramount to achieving accurate and reproducible results. The provided data tables and signaling pathway diagram offer valuable reference points for method validation and further investigation into the biological activities of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Benzene,(1-isothiocyanatoethyl)- | CAS#:4478-92-6 | Chemsrc [chemsrc.com]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway [frontiersin.org]
- 8. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Bioactive Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables like broccoli, Moringa, and cabbage.[1][2] They are produced from the enzymatic hydrolysis of precursor molecules called glucosinolates.[2][3] Many ITCs, including sulforaphane, erucin, and phenethyl isothiocyanate (PEITC), have garnered significant interest in the scientific and pharmaceutical communities for their potent chemopreventive, anti-inflammatory, and antioxidant properties.[4][5][6] These compounds exert their effects by modulating key cellular signaling pathways, such as the Nrf2 and NF-κB pathways, which are critical in cellular defense and inflammation.[3][5][7]
The isolation and purification of ITCs from natural sources are essential for detailed mechanistic studies, preclinical and clinical trials, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high resolution and scalability from analytical to preparative scales. This application note provides detailed protocols and methodologies for the successful purification of ITCs using preparative reversed-phase HPLC.
Principle of Purification
Reversed-phase HPLC (RP-HPLC) is the most common method for purifying ITCs. The principle involves a non-polar stationary phase (typically C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Isothiocyanates, being moderately non-polar, are retained on the column and then eluted by increasing the concentration of the organic solvent in the mobile phase. Separation is achieved based on the differential partitioning of individual ITCs between the stationary and mobile phases, allowing for the isolation of highly pure compounds.
Experimental Protocols
Protocol 1: Preparative Scale Purification of Sulforaphane from Broccoli Seeds
This protocol is adapted from a method developed for the large-scale purification of sulforaphane from Brassica oleracea seeds.[8][9]
A. Sample Preparation: Extraction and Hydrolysis
-
Defatting: Weigh the broccoli seeds and defat them using hexane to remove lipids. Dry the seed meal completely.
-
Hydrolysis: Mix the defatted seed meal with deionized water (a common ratio is 1:9 w/v) and allow it to hydrolyze for approximately 8 hours at room temperature (e.g., 37°C).[8][9][10] This step is crucial for the myrosinase enzyme to convert the precursor glucoraphanin into sulforaphane.[11]
-
Extraction:
-
Add salts (e.g., NaCl and Na₂SO₄) to the hydrolyzed seed meal paste.[8][12]
-
Perform a liquid-liquid extraction using an organic solvent of medium polarity, such as methylene chloride (dichloromethane), for 1 hour.[8][11] Repeat this extraction process twice more to maximize yield.
-
Pool the organic extracts and dry the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 32 °C).[8][12]
-
-
Pre-HPLC Cleanup:
B. HPLC Purification
-
Instrumentation: Use a preparative HPLC system equipped with a suitable pump, injector, and detectors.
-
Column: Waters Prep Nova-Pak HR C-18 reverse-phase column (or equivalent).[8][9]
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient Elution:
-
Detection:
-
Fraction Collection: Collect the eluate corresponding to the sulforaphane peak, which typically appears between 17 and 19 minutes under these conditions.[8][12]
-
Post-Purification: Combine the collected fractions, add salt, and extract the purified sulforaphane with methylene chloride. Dry the solvent to obtain the final product. Confirm purity using gas chromatography (GC) and identity by mass spectrometry (MS).[8][9]
Protocol 2: Analytical Scale Purification and Quantification using SPE-HPLC
For smaller scale purification or for analytical quantification, Solid Phase Extraction (SPE) provides a more efficient cleanup than liquid-liquid extraction.[13][14]
A. Sample Preparation: Extraction and SPE Cleanup
-
Hydrolysis & Extraction: Prepare the crude extract as described in section 2.1.A. After extraction with a solvent like dichloromethane or ethyl acetate, evaporate the solvent to dryness.[13]
-
Reconstitution: Redissolve the extract in acetonitrile.[13]
-
SPE Cleanup:
-
Cartridge: Use a silica SPE cartridge.[13]
-
Washing: Wash the loaded cartridge with ethyl acetate to remove interferences.[13]
-
Elution: Elute the target isothiocyanates with 4 mL of dichloromethane.[13]
-
Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
B. Analytical HPLC
-
Column: OptimaPak C₁₈ column (250 mm × 4.6 mm, 5-μm particle size) or equivalent.[13]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (20:80, v/v).[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Detection: UV detector set at 205 nm for sulforaphane.[13] Note: The optimal wavelength may vary depending on the specific ITC.
Data Presentation
Quantitative data from various ITC purification and analysis protocols are summarized below for easy comparison.
Table 1: Comparative HPLC Parameters for Isothiocyanate Analysis & Purification
| Parameter | Sulforaphane (Preparative)[8][12] | Sulforaphane (Analytical)[13] | Moringa ITCs (Analytical)[15] | General ITC Analysis (derivatized)[10] |
|---|---|---|---|---|
| HPLC System | Preparative HPLC | Analytical HPLC | Analytical HPLC | Analytical HPLC-DAD-MS |
| Column | Waters Prep Nova-Pak HR C-18 | OptimaPak C₁₈ (250 x 4.6 mm, 5µm) | Not Specified | Not Specified |
| Mobile Phase | Water/Acetonitrile Gradient | Acetonitrile/Water (20:80, v/v) | Not Specified | Not Specified |
| Elution Type | Gradient | Isocratic | Not Specified | Not Specified |
| Flow Rate | 9 mL/min | 0.5 mL/min | Not Specified | Not Specified |
| Detection | UV (254 nm) & Refractive Index | UV (205 nm) | HPLC-based cyclocondensation | DAD and MS |
| Retention Time | 17-19 min | Not Specified | Not Specified | Varies by ITC derivative |
Table 2: Yield and Purity Data for Selected Isothiocyanates
| Isothiocyanate | Source Material | Extraction Method | Purification Method | Reported Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Sulforaphane | Broccoli Seeds (B. oleracea) | Methylene Chloride Extraction | Preparative HPLC | ~4.8 g / kg of seed | High (confirmed by GC) | [8][9] |
| Sulforaphane | Broccoli | Dichloromethane Extraction | SPE-HPLC | 0.513 mg / g | Not Specified | [13] |
| Erucin | Broccoli Seeds | Simultaneous Hydrolysis & Extraction (SHE) | GC-MS Analysis | 1.91 mg / g | Not Specified |[16] |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the extraction and purification of isothiocyanates from plant material is illustrated below.
Caption: General workflow for ITC purification.
Signaling Pathway
Isothiocyanates like sulforaphane are known to activate the Nrf2 antioxidant response pathway, a key mechanism for their chemopreventive effects.
Caption: ITC activation of the Nrf2 signaling pathway.
Important Considerations and Troubleshooting
-
ITC Instability: Isothiocyanates can be unstable, especially in aqueous solutions or at high temperatures.[17][18] It is recommended to process extracts quickly and store purified compounds at low temperatures (-20°C or below) under an inert atmosphere.
-
Myrosinase Activity: The activity of the myrosinase enzyme is critical for the conversion of glucosinolates to ITCs. The optimal temperature for myrosinase is typically between 30-60°C, but it can be inactivated at higher temperatures.[11] The pH of the hydrolysis medium should also be controlled (ideally near neutral, pH 6.5-7.0) as acidic or strongly basic conditions can lead to the formation of undesirable byproducts like nitriles.[11]
-
Precipitation in HPLC: Some ITCs have low water solubility and may precipitate in the highly aqueous mobile phases used at the beginning of a reversed-phase gradient.[19] This can lead to column clogging and inaccurate quantification. Heating the column (e.g., to 40°C) can improve solubility and prevent precipitation.[19]
-
Detection: Many simple ITCs lack a strong chromophore, making UV detection challenging.[19] Detection at lower wavelengths (e.g., 205 nm) can improve sensitivity but may also increase baseline noise.[13] For quantification, derivatization with reagents like 1,2-benzenedithiol can be employed to create a product with strong UV absorbance (at 365 nm).[20][21]
Conclusion
The protocols and data presented provide a comprehensive guide for the successful purification of isothiocyanates using HPLC. Proper sample preparation, particularly the enzymatic hydrolysis step, is paramount to achieving high yields. By carefully selecting the appropriate column, mobile phase, and detection parameters, researchers can obtain highly pure ITCs suitable for a wide range of applications, from basic research into their biological mechanisms to their development as potential therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation by solid phase extraction and quantification by reversed phase HPLC of sulforaphane in broccoli [iris.unimore.it]
- 15. scienceasia.org [scienceasia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 4.9. Isothiocyanates HPLC Analyses [bio-protocol.org]
- 21. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for Reactions Involving Volatile Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Many low molecular weight ITCs are volatile and are known for their pungent odor, found naturally in cruciferous vegetables like mustard, wasabi, and broccoli. In the pharmaceutical and drug development sectors, ITCs are valuable precursors and reactive intermediates for the synthesis of a wide range of bioactive molecules, including thioureas, which exhibit diverse pharmacological activities. Their high electrophilicity allows for facile reactions with nucleophiles, making them versatile building blocks in medicinal chemistry.[1]
However, the volatility, pungent odor, and potential toxicity of many isothiocyanates present significant handling challenges in a laboratory setting.[2] This document provides detailed protocols and experimental setup guidelines to ensure safe and efficient reactions involving volatile isothiocyanates.
Safety Precautions and Handling
Working with volatile isothiocyanates requires strict adherence to safety protocols to minimize exposure and mitigate risks. These compounds are often toxic, lachrymatory (tear-inducing), and can cause skin and respiratory irritation.[3]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection : Chemical splash goggles and a face shield are mandatory.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves, double-gloved). Change gloves immediately if contamination occurs.
-
Body Protection : A lab coat, long-sleeved clothing, and closed-toe shoes are required. For large-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection : All manipulations must be performed in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with an appropriate cartridge should be available.
2.2 Engineering Controls
-
Fume Hood : All work involving the transfer, reaction, and purification of volatile isothiocyanates must be conducted in a well-ventilated chemical fume hood.
-
Sealed Systems : Use well-sealed reaction vessels and glassware. Ground-glass joints should be properly greased (if compatible with reagents) or sealed with PTFE tape. Septa should be used for the transfer of reagents via syringe.
-
Storage : Store volatile isothiocyanates in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[4]
2.3 Waste Disposal
-
All chemical waste, including contaminated consumables (gloves, wipes, syringes), must be disposed of in designated hazardous waste containers according to institutional and local regulations. Do not pour isothiocyanate waste down the drain.[3]
Physicochemical Properties of Common Volatile Isothiocyanates
The volatility and reactivity of isothiocyanates are dictated by their physical and chemical properties. Understanding these properties is crucial for designing experiments, particularly for purification and handling.
| Isothiocyanate | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility |
| Methyl Isothiocyanate | CH₃NCS | 73.12 | 117-118 | 30-34 | 1.069 (at 25°C) | Slightly soluble in water (7.6 g/L); soluble in ethanol.[5][6] |
| Ethyl Isothiocyanate | C₂H₅NCS | 87.14 | 130-132[7][8] | -6[9] | 0.995 (at 25°C)[7] | Reacts with water; miscible with ethanol and ether.[7][8] |
| Allyl Isothiocyanate | C₃H₅NCS | 99.15 | 148-154 | -102 | 1.013-1.020 | Slightly soluble in water; soluble in most organic solvents. |
| Phenyl Isothiocyanate | C₆H₅NCS | 135.19 | 218[3][4] | -21[3][4] | 1.132 (at 20°C)[3][4] | Insoluble in water; soluble in alcohol and ether.[3][4] |
Experimental Setups and Protocols
General Workflow for Handling Volatile Isothiocyanates
A systematic workflow is essential to ensure safety and experimental success. This involves careful planning of reagent transfer, reaction monitoring, and workup procedures to minimize the release of volatile compounds.
Caption: General laboratory workflow for reactions with volatile ITCs.
Protocol: Synthesis of N,N'-Disubstituted Thioureas
The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for synthesizing thioureas.[10]
4.2.1 Reaction Pathway
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
Caption: Reaction pathway for thiourea synthesis from an ITC.
4.2.2 Materials
-
Volatile Isothiocyanate (e.g., Allyl isothiocyanate)
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tert-butanol)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Syringes and needles
-
Condenser (if heating is required)
4.2.3 Detailed Methodology
-
Setup : Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation : In the fume hood, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
Addition of Isothiocyanate : Using a syringe, slowly add the volatile isothiocyanate (1.0-1.1 eq.) to the stirred amine solution at room temperature. The reaction is often exothermic; for highly reactive amines, the flask may be cooled in an ice bath during the addition.
-
Reaction : Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Most reactions between aliphatic amines and isothiocyanates are complete within a few hours. Reactions with less reactive aromatic amines may require heating to reflux.[11]
-
Workup :
-
Once the reaction is complete, concentrate the mixture under reduced pressure. Caution : Use a cold trap to capture any unreacted volatile isothiocyanate and reduce the vacuum strength to avoid loss of a volatile product.[12]
-
The resulting crude thiourea can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.
-
4.2.4 Summary of Reaction Conditions
| Isothiocyanate | Amine | Solvent | Temperature | Time | Yield |
| Phenyl ITC | 4-Methoxy-aniline | Ball Milling | Room Temp | 10 min | 100%[10] |
| Phenyl ITC | 4-Chloroaniline | Ball Milling | Room Temp | 10 min | 100%[10] |
| Allyl ITC | Glycine | Aqueous Buffer (pH 8) | 25°C | Several weeks | N/A[13] |
| Glycosylmethyl ITC | Nα-Fmoc-β-amino-L-alanine | CH₂Cl₂/DMF | Room Temp | 24 h | 70-75%[14] |
| Benzyl ITC | Various Amines | Dichloromethane | Room Temp | 2-4 h | Moderate to High[11] |
Note: Yields are highly substrate-dependent. The provided data is for illustrative purposes.
Protocol: Trapping of Volatile Isothiocyanates
To prevent the release of volatile ITCs into the fume hood exhaust and to accurately quantify reaction completion, a trapping system is recommended. This can involve a cold trap or a chemical scrubber.
4.3.1 Experimental Setup with a Trapping System
The outlet of the reaction vessel (e.g., from the top of a condenser) is connected via tubing to a trapping system before venting to the atmosphere or inert gas line.
Caption: Reaction setup with a cold trap and chemical scrubber.
4.3.2 Methodology for Trapping
-
Cold Trap :
-
Place a gas-washing bottle or a U-tube trap between the reaction apparatus and the vent.
-
Immerse the trap in a Dewar flask containing a cooling mixture, such as dry ice/acetone (-78°C) or liquid nitrogen (-196°C).
-
The volatile isothiocyanate will condense in the cold trap, preventing its release.[3] The collected material can then be disposed of properly.
-
-
Chemical Scrubber :
-
As a secondary measure or alternative, the gas stream can be bubbled through a scrubber containing a solution that reacts with the isothiocyanate.
-
A dilute solution of a nucleophilic amine (e.g., ethylenediamine) or a basic solution (e.g., sodium hydroxide) can be used. A solution of sodium hypochlorite (bleach) is also effective for degrading many sulfur compounds.
-
This method neutralizes the volatile compound by converting it into a non-volatile salt or derivative.
-
Conclusion
Reactions involving volatile isothiocyanates are integral to many areas of chemical and pharmaceutical research. While their physical properties present handling challenges, these can be effectively managed through the implementation of robust safety protocols, appropriate engineering controls, and carefully designed experimental setups. By using sealed systems and incorporating trapping methods, researchers can safely and efficiently utilize these versatile reagents to develop novel molecules and advance drug discovery programs.
References
- 1. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 2. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Phenyl isothiocyanate | 103-72-0 [chemicalbook.com]
- 5. Methyl isothiocyanate (556-61-6) for sale [vulcanchem.com]
- 6. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. ethyl isothiocyanate, 542-85-8 [thegoodscentscompany.com]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-Isothiocyanatoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally highest-yielding method for synthesizing this compound?
A1: The most prevalent and effective method is a one-pot, two-step synthesis starting from (1-phenylethyl)amine. This process involves the initial formation of a dithiocarbamate salt by reacting the amine with carbon disulfide (CS₂), followed by desulfurization to yield the desired isothiocyanate.[1][2] This approach avoids the use of highly toxic reagents like thiophosgene and is often amenable to a variety of substrates.[1]
Q2: What are some common desulfurizing agents used in the synthesis of this compound?
A2: Several desulfurizing agents can be employed for the conversion of the dithiocarbamate intermediate. Common choices include:
-
Cyanuric chloride (TCT): Effective under aqueous conditions.[1]
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A modern reagent that can be used in both conventional and microwave-assisted synthesis.[3]
-
Iodine (I₂): A cost-effective and environmentally benign reagent, often used in a biphasic water/ethyl acetate system with a base like sodium bicarbonate.
-
Tosyl chloride (TsCl): A classic reagent for this transformation.[4]
The choice of reagent can depend on factors such as reaction conditions, substrate tolerance, and desired purity.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a colorless to pale yellow liquid with a characteristic pungent odor associated with isothiocyanates. It is soluble in organic solvents and has limited solubility in water.[5]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Isothiocyanates can be irritants and may pose health risks if inhaled or ingested.[5] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Carbon disulfide is highly flammable and volatile, so it should be handled with care away from ignition sources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the dithiocarbamate salt. 2. Ineffective desulfurization. 3. Degradation of the product during work-up or purification. 4. Poor quality of starting materials. | 1. Ensure the amine is of high purity. Use a suitable base (e.g., K₂CO₃, Et₃N) and an appropriate solvent. For less reactive amines, a co-solvent like DMF might be necessary.[6] 2. Choose a suitable desulfurizing agent and optimize the reaction conditions (temperature, reaction time). 3. Avoid excessive heat during solvent removal. Use appropriate purification techniques like flash column chromatography with a suitable eluent system. 4. Verify the purity of (1-phenylethyl)amine and other reagents before starting the reaction. |
| Formation of Side Products (e.g., Thioureas) | Reaction of the newly formed isothiocyanate with unreacted starting amine. | 1. Ensure a slight excess of carbon disulfide and the desulfurizing agent. 2. Control the reaction temperature, as higher temperatures can sometimes favor side reactions. 3. Optimize the rate of addition of the desulfurizing agent. |
| Difficulty in Purifying the Product | 1. Presence of unreacted starting materials or reagents. 2. Formation of polar impurities. | 1. Perform an aqueous work-up to remove water-soluble impurities. 2. Utilize flash column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on TLC analysis to achieve good separation. For basic compounds, adding a small amount of triethylamine to the eluent can improve separation.[7][8] |
| Racemization of Chiral Starting Material | The reaction conditions may be too harsh, leading to the loss of stereochemical integrity if a chiral starting amine is used. | The synthesis of chiral isothiocyanates such as (R)- or (S)-(1-Isothiocyanatoethyl)benzene has been reported to proceed without significant racemization under optimized conditions.[3] Using milder desulfurizing agents and reaction conditions can help preserve the stereochemistry. |
Data Presentation: Comparison of Synthetic Protocols
| Desulfurizing Agent | Starting Material | Typical Reaction Conditions | Reported Yield Range (General Isothiocyanates) | Key Advantages |
| Cyanuric Chloride (TCT) | Primary Amines | Aqueous K₂CO₃, rt then 0 °C | Good to Excellent | One-pot, uses water as a solvent, economical.[1] |
| DMT/NMM/TsO⁻ | Primary Amines | Et₃N, CS₂, DCM, rt; then MW, 90°C | High (up to 90% for phenylethyl isothiocyanate) | Fast reaction times with microwave assistance, high yields.[3] |
| Iodine (I₂) | Dithiocarbamate Salts | NaHCO₃, Water/Ethyl Acetate, rt | Good to Excellent | Environmentally benign, cost-effective, mild conditions. |
Experimental Protocols
General One-Pot Synthesis of this compound using Cyanuric Chloride
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.[1]
Materials:
-
(1-phenylethyl)amine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
6 N Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of (1-phenylethyl)amine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over 20-30 minutes at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyanuric chloride (10 mmol) in dichloromethane dropwise.
-
Stir the mixture for another 30 minutes at 0 °C.
-
Basify the mixture to a pH > 11 with 6 N NaOH.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.
Visualizations
General Workflow for the Synthesis of this compound
Caption: General one-pot synthesis workflow.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Crude (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1-Isothiocyanatoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the thiophosgene route?
When synthesizing this compound from 1-phenylethylamine and thiophosgene, several impurities can arise. These include unreacted starting materials such as 1-phenylethylamine and thiophosgene. Additionally, side reactions can occur, particularly if moisture is present, leading to the formation of byproducts. Thiophosgene can react with water to produce hydrogen chloride, carbon disulfide, and carbon dioxide.
Q2: What causes the crude product to have a strong, unpleasant odor?
The pungent odor is characteristic of isothiocyanates themselves.[1] However, a particularly foul smell could indicate the presence of sulfur-containing byproducts like hydrogen sulfide or carbon disulfide, which can be formed from the decomposition of thiophosgene in the presence of water.
Q3: Is this compound stable under normal purification conditions?
Isothiocyanates, in general, can be unstable, and their stability is influenced by factors like temperature and pH.[2][3] Specifically, benzylic-type isothiocyanates have been shown to undergo conversion to their corresponding alcohols or amines under hydrodistillation-mimicking conditions.[4] This suggests that prolonged exposure to high temperatures during distillation should be avoided. While stable in aqueous buffers at neutral pH, their stability can decrease in acidic or basic conditions.[3][5]
Q4: Can I use silica gel chromatography for purification?
Yes, silica gel chromatography is a common method for purifying isothiocyanates. However, given the electrophilic nature of the isothiocyanate group, prolonged contact with the slightly acidic silica gel could potentially lead to degradation or reaction.[6] It is advisable to use a quick flash chromatography approach and to neutralize the silica gel if necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Degradation during distillation: Prolonged heating can lead to the decomposition of the product.[4] | - Perform distillation under reduced pressure to lower the boiling point.- Use a short path distillation apparatus to minimize the residence time at high temperatures. |
| Degradation on silica gel: The acidic nature of silica gel may cause decomposition of the isothiocyanate. | - Use flash column chromatography for rapid purification.- Consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). | |
| Hydrolysis: Presence of water in the crude product or solvents can lead to hydrolysis.[3] | - Ensure all glassware and solvents are thoroughly dried before use.- Perform an anhydrous work-up after the reaction. | |
| Product is still impure after a single purification step | Presence of closely-boiling impurities: Unreacted starting materials or byproducts may have boiling points close to the product. | - Employ fractional distillation under high vacuum for better separation.- Combine purification techniques: for example, an initial distillation followed by column chromatography. |
| Formation of azeotropes: Impurities might form azeotropes with the product, making separation by distillation difficult. | - Consider using a different purification method, such as preparative HPLC. | |
| Product color is dark or yellow | Presence of colored impurities: Side reactions or decomposition can lead to colored byproducts. | - Treat the crude product with activated carbon to remove some colored impurities before distillation or chromatography. |
| Thermal decomposition: Overheating during distillation can cause charring and discoloration. | - Ensure the heating bath temperature is not excessively high and use a vacuum to lower the boiling point. | |
| Inconsistent purity results | Improper storage: Isothiocyanates can be sensitive to light, air, and moisture. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
Experimental Protocols
General Synthesis of this compound (Thiophosgene Route)
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 1-phenylethylamine in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Addition of Base: Cool the solution in an ice bath and add a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl that will be formed.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene in the same solvent to the stirred reaction mixture. The reaction is exothermic and should be kept cold.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Wash the filtrate with water, then with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
Purification by Vacuum Distillation
-
Setup: Assemble a distillation apparatus for vacuum distillation. Ensure all joints are well-sealed.
-
Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the expected boiling point of this compound. It is crucial to monitor the temperature and pressure closely.
Purification by Flash Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Stabilizing (1-Isothiocyanatoethyl)benzene for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of (1-Isothiocyanatoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as phenethyl isothiocyanate (PEITC), is an organic compound featuring a benzene ring and a reactive isothiocyanate group.[1] It is of significant interest in research and drug development due to its potential biological activities, including antimicrobial and other therapeutic properties.[1]
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by temperature, moisture, pH, and light. Isothiocyanates are known to be reactive compounds, and exposure to these elements can lead to degradation.
Q3: What are the expected degradation products of this compound?
A3: The isothiocyanate group is susceptible to hydrolysis, which is a primary degradation pathway. This reaction typically leads to the formation of the corresponding amine (1-phenylethylamine) and can be followed by a reaction with another isothiocyanate molecule to form a substituted thiourea.
Q4: What are the recommended storage conditions for long-term stability?
A4: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture and light.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by preventing oxidation.
Q5: Can this compound be stored at room temperature?
A5: While short-term storage at room temperature may be acceptable, long-term storage at ambient conditions is not recommended due to the increased risk of degradation. For a similar compound, phenethyl isothiocyanate (PEITC), the half-life in an aqueous buffer at pH 7.4 was found to be 56.1 hours at room temperature, compared to 108 hours at 4°C, indicating significantly better stability at lower temperatures.[3]
Q6: Are there any recommended stabilizers for this compound?
A6: While specific studies on stabilizers for this compound are limited, the use of antioxidants and moisture scavengers is a rational approach. Antioxidants like Butylated Hydroxytoluene (BHT) can be added to prevent oxidative degradation.[4][5][6][7][8] Moisture scavengers, such as molecular sieves or other commercial dehydrating agents, can be included in the storage container (but not in direct contact with the liquid) to minimize hydrolysis.[9][10][11][12]
Troubleshooting Guides
Problem: Loss of Purity or Appearance of Unknown Peaks in Analysis
This guide will help you troubleshoot potential degradation issues with your stored this compound.
Caption: Troubleshooting guide for purity issues of this compound.
Problem: Inconsistent Experimental Results
Inconsistent results may arise from the degradation of this compound during experimental procedures.
-
Question: Are you observing decreasing potency or activity of your compound over time in your assays?
-
Possible Cause: The compound may be degrading in your experimental medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. If the experimental buffer is aqueous, minimize the time the compound is in solution before use. Consider the pH of your medium, as isothiocyanates can be less stable at higher pH.[9]
-
Quantitative Data Summary
| Compound | Medium | pH | Temperature | Half-life | Reference |
| Phenethyl isothiocyanate (PEITC) | Aqueous Buffer | 7.4 | Room Temperature | 56.1 hours | [3] |
| Phenethyl isothiocyanate (PEITC) | Aqueous Buffer | 7.4 | 4°C | 108 hours | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (or scan for optimal wavelength with PDA)
-
Injection Volume: 10 µL
4. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[13][14][15][16][17][18][19]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
5. Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][20][21][22]
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
This protocol provides a general procedure for identifying volatile degradation products of this compound.
1. Objective: To identify potential volatile degradation products, such as 1-phenylethylamine, using GC-MS.
2. Materials and Equipment:
-
Degraded sample of this compound
-
Dichloromethane or other suitable solvent
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
4. Sample Preparation:
-
Dissolve a small amount of the degraded sample in dichloromethane.
-
Inject 1 µL into the GC-MS.
5. Data Analysis:
-
Identify peaks in the chromatogram.
-
Compare the mass spectra of the peaks to a library (e.g., NIST) to identify the compounds.
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound
The primary degradation pathway for aryl isothiocyanates in the presence of water is hydrolysis.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. youtube.com [youtube.com]
- 6. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety assessment of butylated hydroxyanisole and butylated hydroxytoluene as antioxidant food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moisture scavenger | Additive OF | Borchers: A Milliken Brand [borchers.com]
- 10. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 11. specialchem.com [specialchem.com]
- 12. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. sgs.com [sgs.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. scispace.com [scispace.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low reactivity of (1-Isothiocyanatoethyl)benzene in synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low reactivity with (1-Isothiocyanatoethyl)benzene in synthetic applications.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding slowly or resulting in a low yield. What are the primary factors I should investigate?
Low reactivity of this compound, like other isothiocyanates, typically stems from a few key areas. The isothiocyanate functional group (-N=C=S) features an electrophilic carbon atom that is the target for nucleophilic attack[1][2]. The efficiency of this attack is paramount for a successful reaction. You should systematically evaluate the following:
-
Nucleophile Reactivity: The nature of your nucleophile (e.g., amine, thiol) is critical. Its basicity, steric hindrance, and electronic properties directly influence the reaction rate.
-
Reaction Conditions: Parameters such as temperature, pH (or presence of a catalyst), and concentration play a significant role in reaction kinetics[3][4].
-
Reagent Purity and Stability: The purity of both the isothiocyanate and the nucleophile is essential. This compound can degrade, particularly in the presence of moisture.
-
Solvent Choice: The solvent must be appropriate for the reactants and should not interfere with the reaction. Anhydrous conditions are often necessary to prevent hydrolysis of the isothiocyanate[5].
Below is a logical workflow to diagnose issues with your synthesis.
Caption: Troubleshooting workflow for low reactivity.
Q2: How does the structure of the nucleophile, particularly amines, impact the reaction rate?
The nucleophile's structure is a primary determinant of reaction speed. The reaction to form a thiourea involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate.
-
Electronic Effects: Aliphatic amines are generally more basic and therefore more nucleophilic than aromatic amines, leading to faster reactions. Electron-withdrawing groups on an aromatic amine will further decrease its reactivity.
-
Steric Hindrance: Bulky groups near the nucleophilic center (e.g., a secondary amine with large substituents) can physically block the approach to the electrophilic carbon, slowing the reaction. Primary amines are typically more reactive than secondary amines of similar size.
Table 1: Influence of Amine Nucleophile Structure on Reactivity
| Nucleophile Type | Example | Relative Reactivity | Notes |
| Primary Aliphatic | Butylamine | Very High | Reactions are often fast, sometimes exothermic, and may complete at room temperature. |
| Secondary Aliphatic | Diethylamine | High | Generally fast, but can be slower than primary amines due to increased steric bulk. |
| Primary Aromatic | Aniline | Moderate | Less nucleophilic than aliphatic amines. May require heating or longer reaction times[6]. |
| Electron-Deficient Aromatic | 4-Nitroaniline | Low | The nitro group deactivates the amine, significantly reducing nucleophilicity. Forcing conditions (high heat, catalyst) are often necessary. |
| Sterically Hindered | tert-Butylamine | Very Low | The bulky tert-butyl group severely hinders the approach to the electrophile. |
Q3: What are the recommended reaction conditions for synthesizing a thiourea from this compound, and how can I optimize them?
Optimizing reaction conditions is crucial when dealing with moderately reactive starting materials. For the synthesis of thioureas, several parameters can be adjusted.
Table 2: Recommended Reaction Conditions & Troubleshooting for Thiourea Synthesis
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| Solvent | Anhydrous polar aprotic (e.g., THF, Acetonitrile, DMF) or non-nucleophilic alcohol (e.g., tert-butanol)[6]. | The solvent should fully dissolve reactants. Crucially, use anhydrous grade solvents to prevent hydrolysis of the isothiocyanate into a non-reactive amine. |
| Temperature | 25°C to 80°C (Reflux) | Start at room temperature for reactive nucleophiles. For less reactive species like aromatic amines, heating to reflux is often required to increase the reaction rate[6]. |
| Catalyst | Not always required. A non-nucleophilic base (e.g., Triethylamine, DIPEA) can be added in catalytic amounts. | A base can deprotonate the amine, increasing its nucleophilicity. For reactions involving amine salts (e.g., hydrochlorides), a full equivalent of base is needed to liberate the free amine. |
| pH | Alkaline (pH 9-11) is favorable for reactions with amines[7]. | This pH range ensures the amine is in its free base form, which is the active nucleophile. This is more relevant in aqueous or protic solvent systems. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate according to collision theory. However, very high concentrations might lead to solubility or side-reaction issues. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere protects the reaction from atmospheric moisture and oxygen, preventing degradation of reagents. |
Q4: I suspect my this compound has degraded. How should it be stored, and how can I check its quality?
Isothiocyanates are susceptible to degradation, primarily through hydrolysis. Proper handling and storage are key to maintaining reactivity.
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). It should be kept in a cool, dark, and dry place.
-
Quality Check:
-
FT-IR Spectroscopy: The most direct method. A pure sample will show a strong, sharp absorption band characteristic of the -N=C=S group, typically between 2050 and 2150 cm⁻¹. The absence or significant reduction of this peak indicates degradation.
-
TLC: Compare the stored material against a fresh sample or a previously successful batch. Degradation may appear as new spots, often one at the baseline corresponding to the amine formed from hydrolysis.
-
Appearance: While less reliable, a significant color change (e.g., to dark brown) or solidification can indicate decomposition. The compound is typically a colorless to pale yellow liquid[1].
-
Key Experimental Protocol
General Protocol for the Synthesis of N-(Alkyl/Aryl)-N'-(1-phenylethyl)thiourea
This protocol provides a general method for the reaction between this compound and a primary amine. Adjustments to temperature and reaction time may be necessary based on the amine's reactivity.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
Dissolve the primary amine (1.0 eq) in anhydrous THF (to make a ~0.5 M solution).
-
In a separate container, dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If no significant product formation is observed after 2-4 hours, gently heat the mixture to reflux (approx. 66°C for THF). Continue monitoring by TLC until the starting material is consumed. For aromatic amines, this may take 12-24 hours[6].
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
-
¹H & ¹³C NMR: Confirm the structure. Look for the characteristic thiocarbonyl (C=S) peak in the ¹³C NMR spectrum, typically between 178-184 ppm[6].
-
FT-IR: Confirm the disappearance of the isothiocyanate peak (~2100 cm⁻¹) and the appearance of N-H stretching bands.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
Below is a diagram illustrating the core reaction mechanism.
Caption: Mechanism of thiourea formation.
References
- 1. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. academic.oup.com [academic.oup.com]
- 4. FACTORS AFFECTING THE RATE OF REACTION OF FLUORESCEIN ISOTHIOCYANATE WITH SERUM PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1-Isothiocyanatoethyl)benzene. Our goal is to help you effectively remove impurities and obtain a high-purity product for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically available at approximately 98% purity, may contain several types of impurities stemming from its synthesis. The most common synthetic route involves the reaction of 1-phenylethylamine with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization. Potential impurities include:
-
Unreacted Starting Materials: 1-phenylethylamine and carbon disulfide.
-
Intermediate Products: Residual dithiocarbamate salts.
-
Byproducts: Thiourea derivatives formed from the reaction of the isothiocyanate with any primary or secondary amines present.
-
Solvents: Residual solvents used during the synthesis and workup, such as dichloromethane, ethyl acetate, or hexane.
-
Degradation Products: this compound can be susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH, leading to the formation of the corresponding amine. It is also known to be thermolabile.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the desired product and identify impurities by their characteristic signals.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.
Q4: What are the storage recommendations for purified this compound?
A4: Due to its sensitivity to moisture and heat, purified this compound should be stored in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated at 4°C is recommended).[2] This will minimize degradation and maintain its purity over time.
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is an effective method for removing impurities with significantly different boiling points from this compound.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the commercial this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring a stable pressure is reached. For the closely related phenethyl isothiocyanate, a pressure of around 0.25 mmHg is effective.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound under the applied vacuum. The boiling point of phenethyl isothiocyanate is reported to be 75°C at 0.25 mmHg. Discard the initial lower-boiling fraction (head) and the final higher-boiling fraction (tail).
-
Purity Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Troubleshooting Distillation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | Uneven heating or insufficient boiling chips/stirring. | Ensure uniform heating with a heating mantle and proper insulation. Use fresh boiling chips or ensure vigorous stirring. |
| No Distillate Collected | Inadequate heating, vacuum too high, or a leak in the system. | Check for leaks in all joints. Ensure the heating mantle is providing sufficient heat. Verify the accuracy of the pressure gauge. |
| Product Degradation (Darkening) | Overheating or prolonged exposure to high temperatures. Isothiocyanates can be thermolabile.[1] | Lower the distillation temperature by reducing the pressure. Ensure the distillation is performed as quickly as possible. |
| Low Purity of Distillate | Inefficient fractional column or collecting fractions too broadly. | Use a more efficient fractionating column (e.g., a longer Vigreux or a packed column). Collect narrower boiling point range fractions. |
Illustrative Purity Data (Fractional Vacuum Distillation)
| Analyte | Purity Before Distillation (%) | Purity After Distillation (%) |
| This compound | 98.0 | >99.5 |
| 1-Phenylethylamine | 1.0 | <0.1 |
| Thiourea Byproducts | 0.5 | Not Detected |
| Residual Solvents | 0.5 | Not Detected |
Note: The data in this table is for illustrative purposes to demonstrate the expected outcome of the purification process.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system. A common system for a related compound, phenethyl isothiocyanate, is a mixture of hexane and ethanol (e.g., starting with pure hexane and gradually increasing the ethanol concentration to 80% hexane/20% ethanol).
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated product using GC-MS or NMR.
Troubleshooting Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | Incorrect eluent polarity. | Optimize the eluent system by adjusting the ratio of polar to non-polar solvents. A step or gradient elution may be necessary. |
| Compound Elutes Too Quickly or Too Slowly | Eluent is too polar or not polar enough, respectively. | If the compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, increase the polarity. |
| Tailing of the Compound Spot on TLC | Sample is too concentrated, or the compound is interacting strongly with the silica gel. | Dilute the sample before loading. Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. |
| Product Degradation on the Column | Isothiocyanates can be sensitive to the acidic nature of silica gel. | Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Illustrative Purity Data (Column Chromatography)
| Analyte | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| This compound | 98.0 | >99.8 |
| 1-Phenylethylamine | 1.0 | Not Detected |
| Thiourea Byproducts | 0.5 | Not Detected |
| Residual Solvents | 0.5 | Not Detected |
Note: The data in this table is for illustrative purposes to demonstrate the expected outcome of the purification process.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting the purification process.
References
Preventing polymerization of isothiocyanate functional groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiocyanate (ITC) functional groups. It focuses on preventing undesired polymerization and side reactions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My isothiocyanate-containing compound is precipitating out of solution during my reaction. What is causing this "polymerization"?
A1: True polymerization of isothiocyanates is less common than precipitation caused by other reactions. The isothiocyanate group (-N=C=S) is a highly reactive electrophile. It can react with nucleophiles, including water, amines, and thiols.[1][2] This reactivity can lead to the formation of insoluble byproducts. For instance, hydrolysis of an isothiocyanate can form an amine, which can then react with another isothiocyanate molecule to form a thiourea dimer, potentially leading to precipitation.[1]
Q2: How can I prevent the degradation and side reactions of my isothiocyanate compound?
A2: Several factors can be controlled to minimize unwanted reactions:
-
pH Control: The pH of your reaction is critical. Isothiocyanates are more susceptible to hydrolysis at both low and high pH.[3] For reactions with primary amines (e.g., lysine residues on proteins), a pH of 9.0-11.0 is often optimal for the desired reaction while minimizing hydrolysis.[4][5] For reactions with thiols (e.g., cysteine residues), a weakly basic pH of 7.4-9.1 is preferred.[4][5]
-
Temperature: Whenever possible, perform reactions at controlled, and ideally lower, temperatures to reduce the rate of degradation and side reactions.[1][6]
-
Solvent Choice: Use anhydrous solvents whenever possible to prevent hydrolysis. If aqueous buffers are necessary, use them at the appropriate pH and for the minimum time required. The presence of buffer components can accelerate the decline of isothiocyanates compared to deionized water.[1][7]
-
Storage: Store isothiocyanate compounds at low temperatures (e.g., -20°C), protected from light and moisture.[6] Some isothiocyanates are volatile liquids and require careful handling.[8]
Q3: I am trying to conjugate an isothiocyanate to a protein. What are the key parameters to consider?
A3: Successful protein conjugation with isothiocyanates depends on several factors:
-
Target Amino Acid: Isothiocyanates primarily react with non-protonated aliphatic amines (N-terminus and lysine residues) and thiols (cysteine residues).[4]
-
Reaction pH: The choice of pH will determine the selectivity of the reaction. To target lysines, a pH of 9.0-11.0 is recommended.[4][5] For cysteine-specific conjugation, a pH of 7.4-9.1 is more suitable.[4][5]
-
Molar Ratio: The molar ratio of isothiocyanate to protein will influence the degree of labeling. A higher ratio can lead to over-labeling and potential protein precipitation. Optimization is often required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize side reactions and protein degradation.[9]
Q4: My isothiocyanate conjugation yield is low. What are some possible causes and solutions?
A4: Low conjugation yield can be due to several factors:
-
Hydrolysis of the Isothiocyanate: If the isothiocyanate has been exposed to moisture or inappropriate pH for an extended period, it may have hydrolyzed. Use fresh, properly stored reagents.
-
Incorrect pH: The pH of the reaction buffer may not be optimal for the target amino acid. Verify the pH of your buffer and adjust if necessary.
-
Steric Hindrance: The target functional group on the protein may be in a sterically hindered environment, making it inaccessible to the isothiocyanate.
-
Buffer Composition: Some buffer components, such as Tris or glycine, contain primary amines and can compete with the target protein for reaction with the isothiocyanate.[10] It is advisable to perform buffer exchange to a non-amine-containing buffer like PBS or borate buffer before conjugation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during reaction | 1. Hydrolysis of ITC leading to reactive amine formation. 2. Reaction with buffer components. 3. Over-labeling of proteins leading to aggregation. | 1. Use anhydrous solvents or minimize reaction time in aqueous buffers. 2. Use non-nucleophilic buffers (e.g., PBS, borate buffer). 3. Optimize the molar ratio of ITC to your target molecule. |
| Low reaction yield | 1. Degraded ITC reagent. 2. Suboptimal pH for the target nucleophile. 3. Competing nucleophiles in the buffer (e.g., Tris). | 1. Use fresh, properly stored ITC. 2. Adjust the reaction pH to the optimal range for your target (amine vs. thiol). 3. Perform buffer exchange to a non-amine-containing buffer. |
| Non-specific binding | 1. Reaction with multiple nucleophilic residues on a protein. 2. Hydrophobic interactions of the ITC-containing molecule. | 1. Carefully control the pH to favor reaction with the desired nucleophile. 2. Consider using a linker to increase the distance between the ITC and the hydrophobic moiety. |
| Instability of ITC in solution | 1. Presence of water. 2. Inappropriate pH. 3. Elevated temperature. | 1. Use anhydrous solvents. 2. Maintain the pH within a stable range (often slightly acidic for storage, but reaction-dependent). 3. Work at lower temperatures (e.g., 4°C or on ice). |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with an Isothiocyanate
-
Protein Preparation:
-
Dissolve the protein in a suitable non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0 for lysine targeting; PBS, pH 7.4 for cysteine targeting).
-
Ensure the protein concentration is appropriate for the scale of the reaction (typically 1-10 mg/mL).
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into the reaction buffer.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve the isothiocyanate compound in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted isothiocyanate and byproducts by dialysis, gel filtration (e.g., Sephadex G-25), or spin column chromatography.
-
Protocol 2: Monitoring Isothiocyanate Stability by UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of the isothiocyanate in an appropriate anhydrous solvent.
-
Prepare the aqueous buffers of interest (e.g., deionized water, PBS pH 7.4, carbonate buffer pH 9.0).
-
-
Stability Assay:
-
Add a small aliquot of the isothiocyanate stock solution to each buffer to a final concentration suitable for UV-Vis analysis.
-
Immediately measure the absorbance spectrum of each solution at time zero.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the absorbance spectra at regular time intervals (e.g., every 30 minutes for several hours).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance maximum corresponding to the isothiocyanate to determine its rate of degradation in different aqueous environments.
-
Visualizations
Caption: A generalized workflow for isothiocyanate conjugation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 7. thaiscience.info [thaiscience.info]
- 8. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 9. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Scaling Up the Production of (1-Isothiocyanatoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of (1-Isothiocyanatoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at a larger scale?
A1: The most prevalent and scalable method for synthesizing this compound involves the reaction of 1-phenylethanamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then desulfurized to yield the final isothiocyanate product.[1] Alternative methods that are gaining traction due to safety and environmental considerations include the use of less toxic thiocarbonyl transfer reagents or elemental sulfur.[2][3] One-pot procedures are often favored for industrial scale-up as they enhance efficiency and reduce processing steps.[1][4][5]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis of this compound, it is crucial to carefully control several parameters:
-
Temperature: The formation of the dithiocarbamate intermediate and its subsequent desulfurization can be exothermic. Proper temperature control is essential to prevent side reactions and ensure product stability.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly carbon disulfide and the desulfurizing agent, is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to byproduct formation.
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, improve heat transfer, and maximize contact between reactants, which is especially important in larger reactors.
-
pH: Maintaining the appropriate pH during the reaction and work-up is crucial for maximizing yield and minimizing the formation of impurities.[4][6]
Q3: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?
A3: The primary safety concerns include:
-
Toxicity of Reagents: Carbon disulfide is highly flammable, volatile, and toxic. Thiophosgene, a traditional reagent, is extremely toxic and is being replaced by safer alternatives.[3]
-
Exothermic Reactions: The reaction can generate significant heat, posing a risk of thermal runaway if not properly controlled.
-
Pungent Odor and Irritation: this compound and other isothiocyanates have a strong, pungent odor and can be irritating to the skin, eyes, and respiratory tract.
-
Flammable Solvents: The use of flammable organic solvents requires appropriate handling and storage to prevent fire hazards.
All large-scale reactions should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and with a thorough understanding of the safety data sheets (SDS) for all chemicals involved.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of starting materials | Ensure the purity of 1-phenylethanamine and other reagents. Impurities can interfere with the reaction. |
| Suboptimal reaction temperature | Optimize the reaction temperature. The formation of the dithiocarbamate salt is often carried out at a lower temperature (e.g., 0-5 °C), while the desulfurization step may require a slightly higher temperature. |
| Inefficient mixing | Increase the agitation speed to improve mixing, especially in large reaction vessels. |
| Incorrect stoichiometry | Re-verify the molar ratios of the reactants. An excess of the amine or carbon disulfide may be required depending on the specific protocol. |
| Hydrolysis of the product | Isothiocyanates can be sensitive to water. Ensure all glassware is dry and use anhydrous solvents.[7] |
Issue 2: Formation of N,N'-disubstituted Thiourea as a Major Byproduct
| Potential Cause | Troubleshooting Step |
| Reaction of isothiocyanate with the starting amine | This is a common side reaction. To minimize it, ensure that the desulfurizing agent is added promptly after the formation of the dithiocarbamate intermediate. Slow addition of the amine to the reaction mixture containing the thiocarbonylating agent can also be beneficial. |
| Presence of water | Water can facilitate the decomposition of the dithiocarbamate intermediate back to the amine, which can then react with the isothiocyanate product. Use anhydrous conditions. |
| High reaction temperature | Elevated temperatures can promote the formation of thiourea. Maintain the recommended reaction temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting materials | Optimize the reaction to drive it to completion. Unreacted amine can often be removed by an acidic wash during work-up. |
| Formation of polar byproducts | Byproducts like thioureas can be difficult to separate by simple extraction. Consider alternative purification methods such as vacuum distillation or crystallization if the product is a solid. For large-scale production, avoiding column chromatography is often desirable.[8] |
| Thermal decomposition of the product | This compound may be thermally labile. If using vacuum distillation, ensure the temperature is kept as low as possible.[9] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Isothiocyanates on a Laboratory Scale
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dithiocarbamate Decomposition | 1-Phenylethanamine | CS₂, Base (e.g., Et₃N), Desulfurizing agent (e.g., Tosyl Chloride) | 80-95 | High yield, well-established | Use of potentially toxic reagents |
| Sodium Persulfate Method | 1-Phenylethanamine | CS₂, Na₂S₂O₈, Base | 75-90 | Greener, uses water as solvent | May require optimization for specific substrates |
| Elemental Sulfur Method | 1-Phenylethyl isocyanide | Elemental Sulfur (S₈), Catalyst (e.g., DBU) | 70-95 | Avoids highly toxic reagents | Requires synthesis of the isocyanide precursor |
| Phenyl Chlorothionoformate Method | 1-Phenylethanamine | Phenyl chlorothionoformate, NaOH | up to 95 | Versatile for various amines | May not be suitable for all amine types in a one-pot process |
Note: Yields are approximate and can vary based on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
Detailed Methodology for a Scalable One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis and should be optimized for specific laboratory and pilot plant conditions.[4][5]
Materials:
-
1-Phenylethanamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl Chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 1-phenylethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Formation of Dithiocarbamate Salt: Cool the solution to 0-5 °C using an ice bath. Add carbon disulfide (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1-2 hours after the addition is complete.
-
Desulfurization: To the resulting slurry, add a solution of tosyl chloride (1.05 eq) in dichloromethane dropwise, again maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 4478-92-6 [smolecule.com]
- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: (1-Isothiocyanatoethyl)benzene vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (1-Isothiocyanatoethyl)benzene and phenyl isothiocyanate. Due to a lack of direct comparative kinetic studies in published literature, this guide focuses on a qualitative comparison based on fundamental principles of organic chemistry, supported by data from related compounds. The information herein is intended to guide researchers in experimental design and hypothesis generation.
Introduction to the Compounds
This compound and phenyl isothiocyanate are both members of the isothiocyanate family, characterized by the -N=C=S functional group. This group is a versatile electrophile, readily undergoing nucleophilic attack on the central carbon atom. This reactivity is central to their biological activity and their use as synthetic intermediates.
-
Phenyl Isothiocyanate: The isothiocyanate group is directly attached to a benzene ring. This direct conjugation significantly influences its electronic properties.
-
This compound: This is a secondary benzylic isothiocyanate. The isothiocyanate group is attached to a benzylic carbon, which also bears a methyl group and a phenyl group.
The structural differences between these two molecules, specifically in terms of electronic effects and steric hindrance, are expected to result in different reactivity profiles.
Qualitative Comparison of Reactivity
The reactivity of isothiocyanates is primarily governed by the electrophilicity of the central carbon atom of the -N=C=S group. This electrophilicity is modulated by both electronic and steric factors.
| Feature | This compound | Phenyl Isothiocyanate | Expected Reactivity Impact |
| Compound Type | Secondary Benzylic Isothiocyanate | Aromatic Isothiocyanate | The electronic and steric environments of the isothiocyanate group differ significantly. |
| Electronic Effects | The phenyl group is insulated from the isothiocyanate by a carbon atom. Inductive effects will play a more significant role than resonance effects. | The isothiocyanate group is directly conjugated with the aromatic ring, allowing for resonance effects which can influence the electron density on the reactive carbon. The aromatic ring is generally considered to be electron-withdrawing in this context. | Phenyl isothiocyanate is expected to be more reactive due to the electron-withdrawing nature of the phenyl ring enhancing the electrophilicity of the isothiocyanate carbon. In contrast, the alkyl group in this compound is electron-donating, which may slightly decrease reactivity. |
| Steric Hindrance | The presence of a methyl group on the benzylic carbon adjacent to the isothiocyanate group creates significant steric hindrance around the electrophilic center. | The isothiocyanate group is attached to a primary carbon of the phenyl ring, resulting in less steric hindrance compared to its counterpart. | The greater steric hindrance in this compound is expected to decrease its reaction rate with nucleophiles compared to phenyl isothiocyanate. |
| Overall Predicted Reactivity | Lower | Higher | The combination of electronic and steric factors suggests that phenyl isothiocyanate will be the more reactive of the two compounds. |
Supporting Experimental Observations from Literature
While direct comparative data is unavailable, studies on related compounds support the above predictions:
-
Electronic Effects: It has been noted that electron-withdrawing substituents on the phenyl ring of phenyl isothiocyanate increase its reactivity. This supports the hypothesis that the electronic nature of the substituent directly attached to the isothiocyanate group is a key determinant of reactivity.
-
Steric Hindrance: Studies on the aminolysis of isothiocyanates have demonstrated that steric bulk, both on the isothiocyanate and the attacking nucleophile, can significantly impact reaction rates. The more sterically congested environment of this compound would therefore be expected to react more slowly.
Experimental Protocols
To obtain quantitative data for a direct comparison of the reactivity of this compound and phenyl isothiocyanate, the following experimental approaches are recommended.
General Protocol for Aminolysis Kinetics
This experiment measures the rate of reaction of an isothiocyanate with a primary or secondary amine. The disappearance of the isothiocyanate or the appearance of the thiourea product can be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
A model amine (e.g., n-butylamine or aniline)
-
A suitable solvent (e.g., acetonitrile or dioxane)
-
Internal standard for chromatographic or NMR analysis
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of known concentrations of each isothiocyanate and the amine in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by mixing the isothiocyanate and amine solutions in the reaction vessel. It is common to use a pseudo-first-order condition with a large excess of the amine.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or by adding a quenching agent).
-
Analyze the aliquots using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the remaining isothiocyanate or the formed thiourea.
-
Plot the concentration of the reactant or product against time and determine the observed rate constant (k_obs) from the slope of the line.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the amine in excess.
-
Repeat the experiment for the other isothiocyanate under identical conditions to allow for a direct comparison of the rate constants.
Visualizations
General Reaction Pathway
The following diagram illustrates the general mechanism for the reaction of an isothiocyanate with a nucleophile, such as an amine.
Caption: General mechanism of isothiocyanate reaction with a nucleophile.
Factors Influencing Reactivity
The logical relationship between the structural features of the isothiocyanates and their expected reactivity is depicted below.
Caption: Factors affecting the relative reactivity of the two isothiocyanates.
Conclusion
Based on established principles of chemical reactivity, phenyl isothiocyanate is predicted to be more reactive than this compound . This is attributed to the favorable electronic effect of the directly conjugated aromatic ring and the lower steric hindrance around the electrophilic carbon of the isothiocyanate group. For definitive quantitative comparison, direct kinetic studies are recommended using the outlined experimental protocol. This understanding is crucial for applications in drug development and chemical synthesis where precise control of reactivity is essential.
Unveiling the Antimicrobial Power of (1-Isothiocyanatoethyl)benzene: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial resistance, researchers and drug development professionals are increasingly turning to novel compounds for potential therapeutic applications. Among these, (1-Isothiocyanatoethyl)benzene, also known as Phenethyl isothiocyanate (PEITC), has emerged as a promising candidate due to its demonstrated antimicrobial properties. This guide provides a comprehensive comparison of PEITC's efficacy against other isothiocyanates, supported by experimental data, to aid researchers in their evaluation of this compound.
This compound is a naturally occurring isothiocyanate found in cruciferous vegetables. Its antimicrobial activity has been attributed to its ability to disrupt microbial cell membranes, induce oxidative stress, and interfere with essential cellular processes. To provide a clear benchmark of its performance, this guide compares PEITC with two other well-studied isothiocyanates: Allyl isothiocyanate (AITC) and Benzyl isothiocyanate (BITC).
Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of PEITC and its alternatives against a panel of common pathogenic microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Gram-Positive Bacteria | This compound (PEITC) | Allyl isothiocyanate (AITC) | Benzyl isothiocyanate (BITC) |
| Staphylococcus aureus | 1 mmol/L[1] | - | 0.5 µL/mL |
| Bacillus cereus | MIC Exhibited[1] | - | 1 µL/mL |
| Listeria monocytogenes | 100 µg/mL (MIC)[2] | 100 µg/mL (MIC)[2] | - |
| Gram-Negative Bacteria | This compound (PEITC) | Allyl isothiocyanate (AITC) | Benzyl isothiocyanate (BITC) |
| Escherichia coli | 100 µg/mL (MIC)[2] | 100 µg/mL (MIC)[2] | 1 µL/mL |
| Pseudomonas aeruginosa | 29,423 ± 1652 µg/mL (MIC)[3] | 103 ± 6.9 µg/mL (MIC)[3] | 2145 ± 249 µg/mL (MIC)[3] |
| Vibrio parahaemolyticus | 100 µg/mL[1] | - | - |
| Salmonella enterica | - | - | 0.5 µL/mL |
| Fungi | This compound (PEITC) | Allyl isothiocyanate (AITC) | Benzyl isothiocyanate (BITC) |
| Candida albicans | - | 0.125 mg/ml (Inhibits ergosterol biosynthesis)[4] | - |
| Aspergillus niger | - | - | 1 µL/mL |
| Penicillium citrinum | - | - | 0.5 µL/mL |
Mechanism of Antimicrobial Action
The antimicrobial activity of isothiocyanates is multifaceted. The primary mechanisms include:
-
Cell Membrane Disruption: Isothiocyanates can compromise the integrity of the microbial cell membrane, leading to the leakage of intracellular components and eventual cell death.[5][6] This effect is attributed to the lipophilic nature of these compounds, allowing them to interact with the lipid bilayer.
-
Induction of Oxidative Stress: PEITC and other isothiocyanates can generate reactive oxygen species (ROS) within microbial cells.[7] This surge in ROS leads to oxidative damage of essential biomolecules such as proteins, lipids, and DNA, ultimately contributing to cell demise.
-
Enzyme Inhibition: The electrophilic carbon atom in the isothiocyanate group can react with sulfhydryl groups of proteins, leading to the inactivation of critical enzymes. For instance, AITC has been shown to inhibit thioredoxin reductase and acetate kinase in E. coli.[5]
-
Gene Expression Modulation: BITC has been observed to upregulate genes involved in heat shock response and oxidative stress in Campylobacter jejuni, indicating a broader impact on cellular stress response pathways.[5]
Experimental Protocols
The following are standardized protocols for determining the antimicrobial efficacy of compounds like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents and Media:
- Prepare a stock solution of the isothiocyanate in a suitable solvent (e.g., DMSO).
- Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium for the test microorganism.
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
2. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
- Add 100 µL of the isothiocyanate stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- Inoculate each well (except for a sterility control well) with 5 µL of the standardized microbial suspension.
- Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
- Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (typically 35-37°C for 18-24 hours for bacteria).
3. Interpretation of Results:
- The MIC is the lowest concentration of the isothiocyanate at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay
This method is used to qualitatively assess the antimicrobial activity of a substance.
1. Preparation of Materials:
- Prepare Mueller-Hinton Agar (MHA) plates.
- Prepare sterile filter paper disks (6 mm in diameter).
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
2. Assay Procedure:
- Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.
- Aseptically apply sterile filter paper disks impregnated with a known concentration of the isothiocyanate onto the surface of the agar.
- Gently press the disks to ensure complete contact with the agar.
- Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
3. Interpretation of Results:
- Measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key antimicrobial mechanisms of isothiocyanates and a typical experimental workflow.
Caption: General antimicrobial action of isothiocyanates.
Caption: Workflow for antimicrobial testing.
Caption: BITC's impact on bacterial gene expression.
This comparative guide underscores the potential of this compound as a valuable antimicrobial agent. Further research into its specific interactions with microbial targets will undoubtedly pave the way for its development in various therapeutic and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Isothiocyanates in Cancer Research: Unveiling a Potent Arsenal for Drug Development
For researchers, scientists, and drug development professionals, the quest for effective and targeted cancer therapies is a continuous endeavor. Among the promising candidates, isothiocyanates (ITCs)—natural compounds found in cruciferous vegetables—have garnered significant attention for their potent anti-cancer properties. This guide provides an objective comparison of four prominent ITCs: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC). We delve into their comparative efficacy, underlying mechanisms of action, and provide detailed experimental protocols to support further investigation.
Isothiocyanates exert their anti-tumor effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1] This comparative study aims to equip researchers with the necessary data and methodologies to evaluate and harness the therapeutic potential of these compounds.
Comparative Efficacy of Isothiocyanates Across Cancer Cell Lines
The cytotoxic effects of SFN, PEITC, AITC, and BITC have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values of these ITCs in various cancer cell lines, providing a quantitative basis for evaluating their relative efficacy.
Table 1: IC50 Values (µM) of Isothiocyanates in Breast Cancer Cell Lines
| Isothiocyanate | MCF-7 (ER+) | MDA-MB-231 (TNBC) | SK-BR-3 (HER2+) | Reference(s) |
| Sulforaphane (SFN) | 7.5 - 27.9 | 19.35 - 115.7 | ~20 | [2][3][4] |
| Phenethyl Isothiocyanate (PEITC) | 1.6 - 10.6 | 2.6 - 7.2 | 26.4 | [2][5][6] |
| Allyl Isothiocyanate (AITC) | 126.0 - 188.1 | 527.8 | Not Available | [7][8] |
| Benzyl Isothiocyanate (BITC) | 5.95 - 23.4 | Not Available | Not Available | [5][9][10] |
Table 2: IC50 Values (µM) of Isothiocyanates in Prostate Cancer Cell Lines
| Isothiocyanate | PC-3 | LNCaP | Reference(s) |
| Sulforaphane (SFN) | ~40 | ~15 | [11] |
| Phenethyl Isothiocyanate (PEITC) | ~7 | Not Available | [11] |
| Allyl Isothiocyanate (AITC) | 15-17 | 15-17 | [12] |
| Benzyl Isothiocyanate (BITC) | Not Available | Not Available |
Table 3: IC50 Values (µM) of Isothiocyanates in Lung Cancer Cell Lines
| Isothiocyanate | A549 | H1975 | PC9/gef | Reference(s) |
| Sulforaphane (SFN) | >20 | <20 | >20 | [13] |
| Phenethyl Isothiocyanate (PEITC) | Not Available | Not Available | Not Available | |
| Allyl Isothiocyanate (AITC) | Not Available | Not Available | Not Available | |
| Benzyl Isothiocyanate (BITC) | Not Available | Not Available | Not Available |
Table 4: IC50 Values (µM) of Isothiocyanates in Colon and Other Cancer Cell Lines
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Sulforaphane (SFN) | HCT116 | Colon | ~15 | [14] |
| Phenethyl Isothiocyanate (PEITC) | Caco-2 | Colon | 2.4 | [15] |
| Phenethyl Isothiocyanate (PEITC) | Huh7.5.1 | Hepatocellular | 29.6 | [16] |
| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian | 23.2 | [17] |
| Allyl Isothiocyanate (AITC) | HL-60 | Leukemia | 2.0 | [18] |
| Allyl Isothiocyanate (AITC) | GBM 8401 | Glioblastoma | 9.25 | [18] |
| Benzyl Isothiocyanate (BITC) | CAL-62 | Anaplastic Thyroid | 28.30 | [19] |
| Benzyl Isothiocyanate (BITC) | 8505C | Anaplastic Thyroid | 27.56 | [19] |
| Benzyl Isothiocyanate (BITC) | SKM-1 | Acute Myeloid Leukemia | 4.0-5.0 | [20] |
Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their anti-cancer effects by modulating a complex network of cellular signaling pathways. Two of the most well-characterized pathways are the Nrf2 and NF-κB pathways.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Many ITCs are potent activators of Nrf2, leading to the transcription of genes that encode for detoxifying enzymes and antioxidant proteins, thereby protecting cells from carcinogenic damage.
The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation, cell survival, and proliferation. Chronic activation of NF-κB is a hallmark of many cancers. Several ITCs have been shown to inhibit the NF-κB signaling cascade, leading to a reduction in pro-inflammatory mediators and the induction of apoptosis.
Figure 1: Simplified Nrf2 signaling pathway activated by isothiocyanates.
Figure 2: Simplified NF-κB signaling pathway inhibited by isothiocyanates.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Isothiocyanate stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isothiocyanates for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.
Figure 3: Workflow for the MTT cell viability assay.
Western Blotting for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as caspases (e.g., cleaved caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[21]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[21] β-actin is commonly used as a loading control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[24]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[25]
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.[26]
Conclusion
Isothiocyanates, particularly SFN and PEITC, demonstrate significant anti-cancer activity across a range of cancer types. Their ability to modulate critical signaling pathways such as Nrf2 and NF-κB, leading to the induction of apoptosis and cell cycle arrest, underscores their therapeutic potential. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further explore the anti-cancer mechanisms of these promising natural compounds and to evaluate their potential as novel drug candidates or as adjuncts to existing cancer therapies. The variability in IC50 values across different cell lines highlights the importance of cell-type-specific investigations to determine the most effective ITC for a particular cancer.
References
- 1. researchhub.com [researchhub.com]
- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Allyl isothiocyanate, a constituent of cruciferous vegetables, inhibits proliferation of human prostate cancer cells by causing G2/M arrest and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
A Comparative Guide to the Efficacy of Synthetic and Natural Isothiocyanates
Introduction
Isothiocyanates (ITCs) are a class of bioactive compounds renowned for their potent health benefits, including anticarcinogenic, antimicrobial, and anti-inflammatory properties.[1][2][3] Naturally occurring ITCs are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[4][5][6] Prominent dietary ITCs include sulforaphane (SFN), allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC).[1][7] Advances in medicinal chemistry have led to the development of synthetic ITCs, often designed with modified structures, such as altered alkyl chain lengths, to potentially enhance their therapeutic efficacy.[7][8]
This guide provides an objective comparison of the efficacy of natural and synthetic isothiocyanates, supported by experimental data from in vitro studies. We will delve into their anticancer and antimicrobial activities, present detailed experimental protocols, and visualize key biological pathways and workflows to aid researchers, scientists, and drug development professionals in this field.
Anticancer Efficacy: A Tale of Structure and Specificity
ITCs exert their anticancer effects through a multitude of mechanisms. These include inducing apoptosis (programmed cell death) and cell cycle arrest, generating reactive oxygen species (ROS) in cancer cells, and modulating critical signaling pathways that control cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][4][9][10]
The anticancer potential of an ITC is heavily influenced by its chemical structure and the specific type of cancer being targeted.[7] Studies comparing natural ITCs with synthetic analogs, often featuring longer carbon chains, reveal that efficacy can be cell-line specific. For instance, while some studies demonstrate increased potency with a longer chain length, others show a reduced or variable effect.[7][8]
For example, one study found that long-chain synthetic ITCs like phenylbutyl isothiocyanate (PBITC) and phenylhexyl isothiocyanate (PHITC) significantly reduced the cellular invasion of liver cancer (HepG2) cells, but not prostate cancer cells.[7] Another study comparing phenylalkyl ITCs to their synthetic selenium analogs (isoselenocyanates or ISCs) found that antitumor activity generally increased with a longer alkyl chain for both compound types in most cancer cell lines tested, though exceptions were noted.[8][11]
Comparative Anticancer Activity of Isothiocyanates (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of potency, for various ITCs against different cancer cell lines. A lower IC50 value indicates greater efficacy.
| Isothiocyanate (Type) | Cancer Cell Line | IC50 Value (µM) | Reference |
| Natural | |||
| Sulforaphane (SFN) | A549 (Lung) | 10.3 ± 0.6 | [12] |
| Allyl Isothiocyanate (AITC) | A549 (Lung) | 12.6 ± 1.2 | [12] |
| Phenethyl Isothiocyanate (PEITC) | CEM/C2 (Leukemia) | ~15 | [13] |
| Sulforaphane (SFN) | CEM/C2 (Leukemia) | ~30 | [13] |
| Benzyl Isothiocyanate (BITC) | UACC 903 (Melanoma) | ~15 | [8] |
| Phenethyl Isothiocyanate (PEITC) | UACC 903 (Melanoma) | >15 | [8] |
| Synthetic | |||
| Phenylbutyl Isothiocyanate (PBITC) | UACC 903 (Melanoma) | ~10 | [8] |
| Phenylhexyl Isothiocyanate (PHITC) | UACC 903 (Melanoma) | ~10 | [8] |
Note: IC50 values are approximate and depend on experimental conditions such as incubation time. The data is compiled from different studies for comparative illustration.
Modulation of Cancer Signaling Pathways
ITCs can influence key signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR cascade, which is often hyperactivated in cancer, promoting cell growth and survival. Sulforaphane, for example, has been shown to downregulate this pathway, contributing to its anticancer effects.[1]
Caption: ITC-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Efficacy: A Broad Spectrum of Activity
Both natural and synthetic ITCs exhibit significant antimicrobial properties against a wide range of human pathogens, including bacteria and fungi.[14] Their mechanisms of action involve disrupting microbial cell membranes and deregulating enzymatic processes.[9] Studies have shown that ITCs can be effective against both drug-susceptible and multi-drug resistant (MDR) strains.[14]
The chemical structure of the ITC plays a critical role in its antimicrobial potency. Research comparing natural and synthetic ITCs against Clostridia species found that aromatic ITCs, such as natural PEITC and synthetic BITC, were more effective than aliphatic ITCs like AITC.[15] This suggests that the aromatic structure may better facilitate crossing the bacterial membrane.[15]
Comparative Antimicrobial Activity of Isothiocyanates (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below presents MIC values for different ITCs against selected pathogens.
| Isothiocyanate (Type) | Microorganism | MIC (mg/mL) | Reference |
| Natural | |||
| Allyl Isothiocyanate (AITC) | C. perfringens KCTC 3269 | 8.33 | [15] |
| Horseradish Root Extract | C. perfringens KCTC 3269 | 6.67 | [15] |
| Allyl Isothiocyanate (AITC) | E. coli | - | [16] |
| Allyl Isothiocyanate (AITC) | Staphylococcus aureus | - | [16] |
| Synthetic | |||
| Benzyl Isothiocyanate (BITC) | Clostridia spp. | Comparable to natural PEITC | [15] |
Note: Data on specific MIC values for synthetic vs. natural ITCs is sparse and often compared qualitatively. AITC's activity against E. coli and S. aureus was confirmed by zone of inhibition, but specific MIC values were not provided in the source.[16]
Experimental Protocols and Workflows
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of ITCs.
Protocol 1: MTT Assay for Cell Viability (Anticancer)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[18][19]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18][19]
-
Cell culture medium.
-
Test compounds (ITCs) at various concentrations.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).[19]
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19] Incubate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.[20]
-
Compound Treatment: The next day, treat the cells with various concentrations of the ITC compounds. Include untreated cells as a control. The final volume in each well should be consistent.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[12][13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[17][19]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[17][19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Protocol 2: Broth Microdilution for MIC Determination (Antimicrobial)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Materials:
-
96-well microtiter plates.
-
Bacterial or fungal culture.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compounds (ITCs) at various concentrations.
-
Spectrophotometer or microplate reader.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the ITC compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).[22] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the ITC that completely inhibits visible growth. Alternatively, absorbance can be read with a microplate reader.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of natural and synthetic compounds.
Caption: General workflow for comparing the efficacy of isothiocyanates.
Conclusion
The comparison between natural and synthetic isothiocyanates reveals a complex but promising landscape for therapeutic development. The efficacy of these compounds, whether for anticancer or antimicrobial applications, is not determined simply by their origin but by their specific chemical structure and the biological context in which they are tested.
-
Structure is Key: The length of the alkyl chain and the presence of aromatic groups are critical determinants of an ITC's potency and specificity.[7][15]
-
Cell-Type Specificity: The anticancer effects of ITCs can vary dramatically between different cancer cell lines, highlighting the need for targeted research.[7]
-
Synthetic Advantage: Synthetic chemistry offers the powerful advantage of systematic structural modification, allowing for the rational design of ITCs with potentially enhanced efficacy and selectivity.[8][11]
-
Natural Potential: Natural ITCs, readily available through diet, may offer unique benefits through synergistic interactions with other phytochemicals present in their food matrix.[1]
Ultimately, both natural and synthetic isothiocyanates are valuable tools in the fields of cancer research and microbiology. While synthetic analogs provide opportunities for optimization and targeted therapy, natural ITCs underscore the significant role of diet in disease prevention and health promotion. Future research should continue to explore the structure-activity relationships of novel synthetic ITCs and investigate the synergistic potential of natural ITC combinations.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 3. Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate [mdpi.com]
- 4. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Comparative inhibitory activities of sulforaphane and phenethyl isothi" by Jack N. Losso and Robert E. Truax [repository.lsu.edu]
- 14. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of Chiral Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral isothiocyanates is a critical process in drug discovery and development, as these compounds are valuable intermediates for creating a wide range of biologically active molecules. The reproducibility of synthesis protocols is paramount to ensure consistent product quality and reliable experimental outcomes. This guide provides an objective comparison of three prominent methods for synthesizing chiral isothiocyanates, supported by experimental data, detailed protocols, and a visual workflow to aid in methodological selection.
Comparison of Synthesis Protocols for Chiral Isothiocyanates
The selection of a synthetic protocol for chiral isothiocyanates is often a trade-off between reaction efficiency, preservation of stereochemical integrity, and the environmental impact of the reagents. Below is a summary of quantitative data for three key methods: the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), sodium persulfate (Na₂S₂O₈), and the tandem Staudinger/aza-Wittig reaction.
| Starting Material | Product | Method | Yield (%) | Enantiomeric Ratio (er) / Excess (ee) | Reaction Time | Key Advantages | Disadvantages |
| L-Alanine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanatopropanoate | DMT/NMM/TsO⁻ | 50%[1] | >99:1 er[1] | 30 min | High enantiopurity, good yields. | Requires a specialized coupling reagent. |
| D-Alanine methyl ester hydrochloride | (R)-Methyl 2-isothiocyanatopropanoate | DMT/NMM/TsO⁻ | 52%[1] | >99:1 er[1] | 30 min | High enantiopurity, good yields. | Requires a specialized coupling reagent. |
| L-Valine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanato-3-methylbutanoate | DMT/NMM/TsO⁻ | 63%[1] | >99:1 er[1] | 30 min | High enantiopurity, good yields. | Requires a specialized coupling reagent. |
| L-Leucine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanato-4-methylpentanoate | DMT/NMM/TsO⁻ | 55%[1] | >99:1 er[1] | 30 min | High enantiopurity, good yields. | Requires a specialized coupling reagent. |
| L-Phenylalanine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanato-3-phenylpropanoate | DMT/NMM/TsO⁻ | 30%[1] | >99:1 er[1] | 30 min | High enantiopurity, good yields. | Requires a specialized coupling reagent. |
| Chiral Primary Amines | Chiral Isothiocyanates | Sodium Persulfate | Good to Excellent[2][3] | Not specified | Not specified | Green solvent (water), mild conditions. | Limited specific data on enantiopurity for a range of substrates. |
| Nβ-Protected Amino Alkyl Azides | Nβ-Protected Amino Alkyl Isothiocyanates | Tandem Staudinger/ aza-Wittig | Good[4] | Retention of Chirality[4][5] | 1.5 - 2.5 h | Avoids amine starting material, mild conditions. | Requires synthesis of azide precursors. |
Experimental Workflows and Logical Relationships
To visualize the general process of chiral isothiocyanate synthesis and subsequent analysis, the following diagram outlines the key steps from starting materials to the final characterization of the chiral product.
Caption: Workflow for Chiral Isothiocyanate Synthesis.
Detailed Experimental Protocols
Method 1: Synthesis using DMT/NMM/TsO⁻
This protocol is adapted from the synthesis of isothiocyanate derivatives of amino acid methyl esters.[1]
Materials:
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
N-methylmorpholine (NMM) (3.0 eq)
-
Carbon disulfide (CS₂) (3.0 eq)
-
Dichloromethane (DCM)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1.0 eq)
Procedure:
-
To a solution of the amino acid methyl ester hydrochloride in dichloromethane, add N-methylmorpholine and stir for 5 minutes at room temperature.
-
Add carbon disulfide and stir for an additional 10 minutes at room temperature to form the dithiocarbamate intermediate.
-
Add DMT/NMM/TsO⁻ to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral isothiocyanate.
-
Confirm the structure and purity using NMR, IR, and mass spectrometry.
-
Determine the enantiomeric ratio using chiral HPLC or GC.
Method 2: Synthesis using Sodium Persulfate in Water
This protocol provides a green chemistry approach to the synthesis of chiral isothiocyanates.[2][3]
Materials:
-
Chiral primary amine (1.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Sodium persulfate (Na₂S₂O₈) (1.2 eq)
-
Water
Procedure:
-
Dissolve the chiral primary amine and sodium hydroxide in water.
-
Add carbon disulfide to the aqueous solution and stir vigorously at room temperature to form the sodium dithiocarbamate salt.
-
In a separate flask, dissolve sodium persulfate in water.
-
Slowly add the sodium persulfate solution to the dithiocarbamate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude isothiocyanate.
-
Purify the product via flash column chromatography if necessary.
-
Characterize the final product by spectroscopic methods and determine the enantiomeric purity.
Method 3: Tandem Staudinger/aza-Wittig Reaction
This method is particularly useful for the synthesis of Nβ-protected amino alkyl isothiocyanates from their corresponding azides.[4][5]
Materials:
-
Nβ-Protected amino alkyl azide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Carbon disulfide (CS₂) (10.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Nβ-protected amino alkyl azide in anhydrous THF.
-
Add triphenylphosphine to the solution and reflux the mixture for 30 minutes, or until the azide is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add carbon disulfide.
-
Reflux the reaction mixture for an additional 1-2 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the pure Nβ-protected amino alkyl isothiocyanate.
-
Characterize the product using spectroscopic techniques (NMR, IR, MS) and confirm the retention of chirality through optical rotation measurements or chiral HPLC analysis.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Biological Landscape of (1-Isothiocyanatoethyl)benzene: A Comparative Analysis of In-Vitro and In-Vivo Studies
(1-Isothiocyanatoethyl)benzene , a member of the isothiocyanate family found in cruciferous vegetables, has garnered significant attention for its potential health benefits.[1] Rigorous scientific investigation, spanning both controlled laboratory settings (in-vitro) and living organisms (in-vivo), has begun to elucidate its complex biological activities. This guide provides a comprehensive comparison of the findings from these two essential research modalities, offering researchers, scientists, and drug development professionals a clear overview of the current understanding of this promising compound's effects.
Quantitative Data Summary: In-Vitro vs. In-Vivo Effects
The following tables summarize key quantitative data from various studies, highlighting the concentrations and dosages at which this compound, often studied as phenethyl isothiocyanate (PEITC), exerts its biological effects.
| In-Vitro Study Parameter | Cell Line(s) | Concentration | Observed Effect |
| Anti-Cancer Activity | |||
| Apoptosis Induction | Human leukemia cells (U937, Jurkat, HL-60) | Dose-dependent | Pronounced increase in caspase-3, -8, -9 activation and PARP cleavage.[2] |
| Human glioblastoma (GBM 8401) | Not specified | Induction of apoptosis through extrinsic and intrinsic pathways.[3] | |
| Inhibition of Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | <1 µmol/L | Significant inhibition of capillary-like tube formation and migration.[4] |
| PC-3 (Prostate Cancer) | Not specified | Reduced cell migration.[4] | |
| Anti-Inflammatory Activity | |||
| Inhibition of Inflammatory Mediators | RAW 264.7 macrophages | Not specified | Inhibition of IL-6 production.[5] |
| Antioxidant Activity | |||
| Radical Scavenging | Not applicable | 1.56 µM | Demonstrated antioxidant activity in ORAC assay.[6] |
| Oxidative Stability | Lipophilic system | 3.23 mM | Protection factor of 1.5.[6] |
| In-Vivo Study Parameter | Animal Model | Dosage | Observed Effect |
| Anti-Cancer Activity | |||
| Tumor Growth Inhibition | U937 xenograft model (mice) | Not specified | Marked inhibition of tumor growth and induction of apoptosis.[2] |
| GBM 8401 xenograft model (nude mice) | Not specified | Inhibition of tumor growth by enhancing caspase-3 and Bax.[3] | |
| Transgenic adenocarcinoma of mouse prostate (TRAMP) mice | 3 mmol PEITC/kg diet | Decreased incidence and burden of poorly differentiated tumors.[7] | |
| Inhibition of Angiogenesis | Chicken egg chorioallantoic membrane (CAM) assay | Not specified | Inhibition of ex vivo angiogenesis.[4][8] |
| Pharmacokinetics | |||
| Plasma Concentration (Sulforaphane, a related isothiocyanate) | Rats | 50 µmol (oral) | Peak plasma concentration of ~20 µM at 4 hours.[9][10] |
| Half-life (Sulforaphane) | Rats | 50 µmol (oral) | Approximately 2.2 hours.[9][10] |
Key Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In-Vitro Methodologies
-
Cell Viability and Apoptosis Assays: Human cancer cell lines were exposed to varying concentrations of PEITC. Apoptosis was quantified by measuring the activation of caspases (e.g., caspase-3, -8, -9) and the cleavage of poly(ADP-ribose) polymerase (PARP) using techniques like Western blotting.[2]
-
Angiogenesis Assays:
-
Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) were cultured on Matrigel in the presence or absence of PEITC. The formation of capillary-like structures was observed and quantified.[4]
-
Cell Migration Assay: The ability of cancer cells (e.g., PC-3) or endothelial cells to migrate through a porous membrane towards a chemoattractant was assessed using a Boyden chamber assay.[4]
-
-
Antioxidant Activity Assays:
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[6]
-
Rancimat Assay: This method assesses the oxidative stability of a lipophilic system by measuring the induction period of oxidation at an elevated temperature.[6]
-
In-Vivo Methodologies
-
Xenograft Tumor Models: Human cancer cells (e.g., U937, GBM 8401) were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with PEITC, and tumor volume was monitored over time.[2][3]
-
Transgenic Mouse Models: Genetically engineered mice that spontaneously develop cancer, such as the TRAMP model for prostate cancer, were fed a diet supplemented with PEITC. The incidence and progression of tumors were compared to a control group.[7]
-
Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were treated with PEITC on the CAM, a highly vascularized membrane. The effect on blood vessel formation was observed and quantified.[4][8]
-
Pharmacokinetic Studies: A related isothiocyanate, sulforaphane, was administered orally to rats. Blood samples were collected at various time points to determine the plasma concentration and half-life of the compound.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms and experimental processes described in the literature.
This diagram illustrates how this compound (PEITC) induces apoptosis in cancer cells. It inhibits the pro-survival Akt pathway, leading to the activation of JNK and downregulation of Mcl-1.[2] Concurrently, it activates the initiator caspases-8 and -9, which converge on the executioner caspase-3, ultimately leading to programmed cell death.[2]
This diagram outlines the experimental approaches used to evaluate the anti-angiogenic properties of PEITC. In-vitro methods include assessing the inhibition of capillary-like tube formation and cell migration of endothelial and cancer cells.[4] The ex-vivo chicken CAM assay provides a more complex biological system to confirm these findings.[4][8]
Conclusion
The collective evidence from in-vitro and in-vivo studies strongly suggests that this compound possesses significant anti-cancer, anti-inflammatory, and antioxidant properties. In-vitro studies have been instrumental in elucidating the molecular mechanisms of action, such as the induction of apoptosis and the inhibition of key signaling pathways. In-vivo studies have provided crucial validation of these effects in a whole-organism context, demonstrating tumor growth inhibition and anti-angiogenic activity. While the findings are promising, further research, particularly well-designed clinical trials, is necessary to translate these preclinical observations into therapeutic applications for human health. The convergence of data from both research modalities provides a robust foundation for the continued investigation and potential development of this compound as a chemopreventive and therapeutic agent.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
Spectroscopic Comparison of (R)- and (S)-enantiomers of (1-Isothiocyanatoethyl)benzene
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic properties of the (R)- and (S)-enantiomers of (1-Isothiocyanatoethyl)benzene, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic characteristics of the (R)- and (S)-enantiomers of this compound, also known as α-methylbenzyl isothiocyanate. As chiral molecules, these enantiomers exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property that is critical in pharmacology and drug development. This document summarizes key spectroscopic data and provides the necessary experimental protocols to distinguish and characterize these enantiomers.
Data Presentation
The spectroscopic data for the (R)- and (S)-enantiomers of this compound are largely identical in standard NMR and Mass Spectrometry due to the achiral nature of these techniques. The primary distinguishing feature is their opposite optical rotation and Circular Dichroism (CD) spectra.
Table 1: Spectroscopic Data Summary for (R)- and (S)-(1-Isothiocyanatoethyl)benzene
| Spectroscopic Technique | (R)-(1-Isothiocyanatoethyl)benzene | (S)-(1-Isothiocyanatoethyl)benzene | Reference |
| Optical Rotation | [α]D +28.14° (neat) | [α]D -28.14° (neat) (inferred) | [1] |
| Mass Spectrum (EI) | Molecular Ion (m/z): 163 | Molecular Ion (m/z): 163 | [2] |
| Major Fragments (m/z): 148, 105, 77 | Major Fragments (m/z): 148, 105, 77 | [2] |
Note: Detailed ¹H and ¹³C NMR data were not available in the searched literature for direct comparison.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of the (R)- and (S)-enantiomers of this compound.
References
Validating the Mechanism of Action for (1-Isothiocyanatoethyl)benzene: A Comparative Guide
(1-Isothiocyanatoethyl)benzene , more commonly known as Phenethyl Isothiocyanate (PEITC) , is a naturally occurring isothiocyanate found in cruciferous vegetables like watercress.[1] It has garnered significant attention in the scientific community for its potential as a chemopreventive and therapeutic agent against various forms of cancer.[2][3] This guide provides a comparative analysis of the mechanisms of action of PEITC, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Mechanisms of Action: A Comparative Overview
Isothiocyanates (ITCs), including PEITC, exert their anti-cancer effects through a multi-targeted approach.[4][5] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), which can selectively kill cancer cells.[6][7] This guide compares PEITC with other well-researched ITCs, namely Sulforaphane (SFN) and Benzyl Isothiocyanate (BITC), to provide a broader context for its mechanism of action.
Data Presentation: Comparative Efficacy of Isothiocyanates
The cytotoxic effects of PEITC and other ITCs are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The table below summarizes the IC50 values of PEITC, SFN, and BITC in various cancer cell lines, providing a quantitative comparison of their potency. It is important to note that IC50 values can vary depending on the cell line and the duration of treatment.
| Isothiocyanate | Cancer Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| PEITC | K7M2 (Murine Osteosarcoma) | 24 | 33.49 | [6] |
| K7M2 (Murine Osteosarcoma) | 48 | 38.23 | [6] | |
| K7M2 (Murine Osteosarcoma) | 72 | 42.06 | [6] | |
| PC-3 (Prostate Cancer) | 24 | ~10 | [5] | |
| HeLa (Cervical Cancer) | 24 | ~2.5 | [5] | |
| SFN | PC-3 (Prostate Cancer) | 72 | ~15 | [8] |
| A375 (Malignant Melanoma) | Not Specified | 5 | [1] | |
| BITC | HeLa (Cervical Cancer) | 24 | ~2.5 | [5] |
| A375 (Malignant Melanoma) | Not Specified | 5 | [1] | |
| AITC | HeLa (Cervical Cancer) | 24 | ~10 | [5] |
Key Signaling Pathways and Experimental Workflows
To validate the mechanism of action of PEITC, a series of in vitro experiments are typically performed. The following diagrams illustrate the key signaling pathways affected by PEITC and the general workflows for the essential experimental protocols.
Signaling Pathways of PEITC-Induced Apoptosis
Caption: PEITC-induced apoptotic signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections provide protocols for key experiments used to validate the mechanism of action of PEITC.
Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cultured cells.[4][9][10][11]
Objective: To quantify the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (PEITC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PEITC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the PEITC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PEITC, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[12][13][14][15]
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
This compound (PEITC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of PEITC for a specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis
This protocol is a standard procedure for analyzing cell cycle distribution using flow cytometry.[16][17][18][19][20]
Objective: To assess the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
This compound (PEITC)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with PEITC as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol utilizes the fluorescent probe DCFH-DA to measure intracellular ROS levels.[2][6][21]
Objective: To determine if this compound induces the production of reactive oxygen species in cancer cells.
Materials:
-
Cancer cell line of interest
-
Culture plates
-
This compound (PEITC)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with PEITC for the desired time.
-
After treatment, wash the cells with PBS or serum-free medium.
-
Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells. For qualitative analysis, images can be captured using a fluorescence microscope. For quantitative analysis, cells can be harvested and analyzed by flow cytometry. An increase in green fluorescence indicates an increase in intracellular ROS levels.
Nrf2 Activation Assay
This protocol provides a general outline for assessing the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.[22][23][24][25][26]
Objective: To determine if this compound activates the Nrf2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound (PEITC)
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (commercially available, typically ELISA-based) or reagents for Western blotting (primary antibody against Nrf2, appropriate secondary antibody, and detection reagents)
Procedure (using an ELISA-based kit):
-
Treat cells with PEITC for a specified time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Perform the Nrf2 transcription factor assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells pre-coated with the Nrf2 consensus binding site, followed by detection with a specific primary antibody and a labeled secondary antibody.
-
Measure the absorbance or fluorescence to quantify the amount of activated Nrf2 bound to the DNA.
Procedure (using Western blotting):
-
Prepare nuclear and cytoplasmic extracts from PEITC-treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. An increase in the Nrf2 protein level in the nuclear fraction indicates its activation and translocation.
Conclusion
This compound (PEITC) is a potent anti-cancer agent that operates through multiple, interconnected mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. Comparative data suggests that its efficacy is comparable to other well-studied isothiocyanates like SFN and BITC. The experimental protocols provided in this guide offer a robust framework for researchers to validate and further explore the intricate mechanisms of action of this promising natural compound in the context of drug discovery and development.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents | MDPI [mdpi.com]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 5. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEITC triggers multiple forms of cell death by GSH-iron-ROS regulation in K7M2 murine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. abcam.com [abcam.com]
- 24. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (1-Isothiocyanatoethyl)benzene
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides critical, immediate safety and logistical guidance for (1-Isothiocyanatoethyl)benzene (CAS RN: 4478-92-6), also known as α-methylbenzyl isothiocyanate. The following procedures for personal protection, operational handling, and disposal are vital for laboratory safety.
This compound is an organic compound that should be handled with care due to its potential health hazards. Isothiocyanates, as a class of compounds, are known to be irritants and may pose risks if not handled properly[1].
Hazard Identification and Classification
Potential Hazards Include:
-
Harmful in contact with skin[3].
-
Harmful if inhaled[3].
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3].
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[2][3] |
| Acute Dermal Toxicity | Category 4[2][3] |
| Acute Inhalation Toxicity | Category 4[2][3] |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Irritation | Category 2A[3][4] |
| Respiratory Sensitization | Category 1[2][3] |
| Skin Sensitization | Category 1[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2][3] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient[6]. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and are replaced if contaminated or damaged. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended[6]. |
| Body Protection | Wear a lab coat or chemical-resistant apron. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, thoroughly review the available safety data for related compounds. Ensure all necessary PPE is readily available and in good condition.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[6]. |
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition[7].
-
Containment: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[7][9].
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal[7][9]. Do not flush down the drain[7].
-
Major Spills: For large spills, contact your institution's environmental health and safety department immediately[10].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Procedural flow for the disposal of this compound waste.
Disposal Guidelines:
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal[6][7]. Do not dispose of this chemical down the drain[7].
References
- 1. CAS 4478-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 24277-44-9|(R)-(1-Isothiocyanatoethyl)benzene|BLD Pharm [bldpharm.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.unm.edu [ehs.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
